Product packaging for 3,4-Dichlorotetrahydrofuran(Cat. No.:CAS No. 35128-44-0)

3,4-Dichlorotetrahydrofuran

Cat. No.: B15400214
CAS No.: 35128-44-0
M. Wt: 140.99 g/mol
InChI Key: UMHAQPJPKHTAHZ-UHFFFAOYSA-N
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Description

3,4-Dichlorotetrahydrofuran is a chlorinated derivative of tetrahydrofuran (THF), a fundamental solvent and intermediate in chemical research and development . As a building block, its value lies in the reactivity of its halogen substituents, which allow for further functionalization and ring-opening reactions, enabling the synthesis of more complex molecular structures . Researchers are interested in such dihalo-substituted furanone derivatives for their potential as pharmacophores in developing new active compounds . Specific areas of application could include its use as a specialized intermediate in the development of polymers, agrochemicals, or pharmaceuticals . The mechanism of action for this compound is not compound-specific but is defined by its role as a reactant in controlled chemical transformations, where it contributes a tetrahydrofuran scaffold with specific substitution points for downstream synthesis. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Cl2O B15400214 3,4-Dichlorotetrahydrofuran CAS No. 35128-44-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35128-44-0

Molecular Formula

C4H6Cl2O

Molecular Weight

140.99 g/mol

IUPAC Name

3,4-dichlorooxolane

InChI

InChI=1S/C4H6Cl2O/c5-3-1-7-2-4(3)6/h3-4H,1-2H2

InChI Key

UMHAQPJPKHTAHZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dichlorotetrahydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-dichlorotetrahydrofuran, a halogenated derivative of the versatile solvent and building block, tetrahydrofuran. Due to the limited direct literature on this specific isomer, this document outlines a plausible synthetic pathway based on established chemical principles and provides expected characterization data. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Tetrahydrofuran (THF) and its derivatives are fundamental five-membered heterocyclic compounds widely employed as solvents and key intermediates in the synthesis of a vast array of organic molecules, including pharmaceuticals and polymers. The introduction of halogen atoms onto the THF scaffold can significantly alter its physical, chemical, and biological properties, opening avenues for new applications. This compound, in particular, presents an interesting target for synthesis due to the potential for further functionalization at the C-Cl bonds, making it a potentially valuable precursor for the synthesis of complex molecules. This guide details a proposed synthetic route and the expected analytical characterization of this compound.

Synthetic Pathway

A robust and logical synthetic approach to this compound involves the cyclization of a suitable dichlorinated C4 precursor. The proposed pathway commences with the stereospecific dichlorination of a commercially available starting material, followed by an intramolecular Williamson ether synthesis.

Synthesis_Pathway A trans-1,4-Dibromo-2-butene B trans-2,3-Dibromo-1,4-butanediol A->B OsO4, NMO C 2,3-Dichloro-1,4-butanediol B->C SOCl2, Pyridine D This compound C->D NaH, THF

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

2.1.1. Synthesis of trans-2,3-Dibromo-1,4-butanediol

This procedure is adapted from established dihydroxylation methods.

  • Materials: trans-1,4-Dibromo-2-butene, N-methylmorpholine N-oxide (NMO), Osmium tetroxide (OsO4) solution (4% in water), Acetone, Water, Sodium sulfite.

  • Procedure:

    • To a stirred solution of trans-1,4-dibromo-2-butene (1 equivalent) in a mixture of acetone and water (10:1) at 0 °C, N-methylmorpholine N-oxide (2.2 equivalents) is added.

    • A catalytic amount of osmium tetroxide solution (0.01 equivalents) is then added dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours, monitoring by TLC.

    • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

    • The mixture is stirred for 30 minutes, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford trans-2,3-dibromo-1,4-butanediol.

2.1.2. Synthesis of 2,3-Dichloro-1,4-butanediol

This step involves the conversion of the diol to the corresponding dichloride.

  • Materials: trans-2,3-Dibromo-1,4-butanediol, Thionyl chloride (SOCl2), Pyridine, Dichloromethane (DCM).

  • Procedure:

    • To a solution of trans-2,3-dibromo-1,4-butanediol (1 equivalent) and pyridine (2.5 equivalents) in dry dichloromethane at 0 °C under an inert atmosphere, thionyl chloride (2.2 equivalents) is added dropwise.

    • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • The reaction is monitored by TLC for the disappearance of the starting material.

    • Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water.

    • The organic layer is separated, washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield crude 2,3-dichloro-1,4-butanediol, which can be used in the next step without further purification or purified by chromatography if necessary.

2.1.3. Synthesis of this compound

The final step is an intramolecular Williamson ether synthesis.

  • Materials: 2,3-Dichloro-1,4-butanediol, Sodium hydride (NaH) (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a suspension of sodium hydride (2.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 2,3-dichloro-1,4-butanediol (1 equivalent) in anhydrous THF is added dropwise.

    • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by GC-MS.

    • After completion, the reaction is cautiously quenched by the dropwise addition of water at 0 °C.

    • The mixture is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

    • The crude this compound is then purified by vacuum distillation.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.0 - 4.2m2HH-2, H-5 (cis to Cl)
~ 3.8 - 4.0m2HH-2, H-5 (trans to Cl)
~ 4.5 - 4.7m2HH-3, H-4

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 70 - 75C-2, C-5
~ 60 - 65C-3, C-4
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2980 - 2850Medium-StrongC-H stretching
1100 - 1050StrongC-O-C stretching (ether)
800 - 600StrongC-Cl stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (C₄H₆Cl₂O)

m/zRelative Intensity (%)Assignment
140/142/144Moderate[M]⁺ (isotopic pattern for 2 Cl)
105/107High[M - Cl]⁺
70High[C₄H₆O]⁺
42High[C₂H₂O]⁺

Logical Workflow for Synthesis and Characterization

The overall process from conceptualization to characterization follows a logical progression.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Material (trans-1,4-Dibromo-2-butene) Step1 Dihydroxylation (OsO4/NMO) Start->Step1 Step2 Chlorination (SOCl2/Pyridine) Step1->Step2 Step3 Cyclization (NaH/THF) Step2->Step3 Product Crude this compound Step3->Product Purification Purification (Vacuum Distillation) Product->Purification FinalProduct Pure this compound Purification->FinalProduct NMR NMR Spectroscopy (¹H, ¹³C) FinalProduct->NMR IR IR Spectroscopy FinalProduct->IR MS Mass Spectrometry FinalProduct->MS Analysis Data Analysis and Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis

Figure 2: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable organic transformations, offering a high probability of success for researchers venturing into the synthesis of this and related halogenated ethers. The predicted characterization data serves as a benchmark for the analysis and confirmation of the final product. The availability of this compound could unlock new possibilities in the development of novel pharmaceuticals and functional materials. Further experimental validation of the protocols and characterization data presented herein is encouraged to solidify the understanding of this intriguing molecule.

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dichlorotetrahydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physicochemical properties of 3,4-Dichlorotetrahydrofuran. Due to the limited availability of experimental data for this specific isomer, this document also includes calculated values and comparative data for the more extensively studied isomer, 2,3-Dichlorotetrahydrofuran. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields by consolidating available data on its properties, potential synthesis, and general biological context.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions. For comparative purposes, experimentally derived data for the isomeric compound 2,3-Dichlorotetrahydrofuran are also presented.

Table 1: Physicochemical Properties of Dichlorotetrahydrofuran Isomers

PropertyThis compound (Calculated)2,3-Dichlorotetrahydrofuran (Experimental/Computed)
Molecular Formula C₄H₆Cl₂OC₄H₆Cl₂O[1]
Molecular Weight 141.00 g/mol [2]140.99 g/mol [1]
Normal Boiling Point 403.34 K (130.19 °C)[2]Not available
Normal Melting Point 227.91 K (-45.24 °C)[2]Not available
Standard Gibbs Free Energy of Formation -98.34 kJ/mol[2]Not available
Enthalpy of Formation at Standard Conditions (gas) -249.23 kJ/mol[2]Not available
Enthalpy of Vaporization at Standard Conditions 37.73 kJ/mol[2]Not available
Octanol/Water Partition Coefficient (logPoct/wat) 1.231[2]1.6 (XLogP3)[1]
Water Solubility (log10WS) -1.01 mol/l[2]Not available
Critical Temperature 619.65 K[2]Not available
Critical Pressure 4227.54 kPa[2]Not available
Critical Volume 0.319 m³/kmol[2]Not available
McGowan's Characteristic Volume 86.710 ml/mol[2]Not available

Synthesis and Experimental Protocols

Synthesis of 3-Chlorotetrahydrofuran via 3,4-Dichlorobutan-1-ol

A plausible route to this compound would involve the cyclization of 3,4-dichlorobutan-1-ol. The synthesis of this precursor and its subsequent conversion to 3-chlorotetrahydrofuran is detailed in US Patent 4,288,374 A.[3]

Experimental Protocol:

  • Formation of 3-Buten-1-ol: Propylene and aqueous formaldehyde (stabilized with methanol) are reacted in the presence of silica sand at a temperature of 250°-350° C and a pressure of 50-800 atmospheres.[3]

  • Chlorination to 3,4-Dichlorobutan-1-ol: The resulting aqueous 3-buten-1-ol is then reacted with chlorine gas in the presence of a Group IA or IIA chloride (e.g., NaCl or CaCl₂) at a temperature of 0°-50° C. A high chloride ion concentration and low temperatures are preferred to minimize side reactions.[3]

  • Cyclization to 3-Chlorotetrahydrofuran: The 3,4-dichlorobutan-1-ol is treated with an aqueous or alcoholic solution of a Group IA or IIA base (e.g., NaOH or Ca(OH)₂) at a temperature of 25°-200° C. This step results in the formation of 3-chlorotetrahydrofuran.[3]

To synthesize this compound, a modification of this final step would be required to favor the cyclization without the elimination of a chlorine atom. This would likely involve a milder base or different reaction conditions, which would need to be determined experimentally.

SynthesisWorkflow Propylene Propylene Butenol 3-Buten-1-ol Propylene->Butenol Formaldehyde Aqueous Formaldehyde Formaldehyde->Butenol Dichlorobutanol 3,4-Dichlorobutan-1-ol Butenol->Dichlorobutanol Chlorine Chlorine Chlorine->Dichlorobutanol Chlorotetrahydrofuran 3-Chlorotetrahydrofuran Dichlorobutanol->Chlorotetrahydrofuran Base Base (e.g., NaOH) Base->Chlorotetrahydrofuran

Potential synthesis pathway for a chlorinated tetrahydrofuran.

Analytical Characterization

Standard analytical techniques would be employed for the characterization of this compound. While specific spectra for this isomer are not available, data for 2,3-Dichlorotetrahydrofuran can be used as a reference for the types of spectroscopic data to be expected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for determining the precise connectivity and stereochemistry of the molecule. The chemical shifts and coupling constants of the protons and carbons on the tetrahydrofuran ring would be indicative of the chlorine atom positions.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the C-O-C ether linkage and the C-Cl bonds.

Reactivity and Stability

The reactivity of this compound is expected to be influenced by the presence of the two chlorine atoms and the ether linkage.

  • Nucleophilic Substitution: The carbon atoms bonded to the chlorine atoms are electrophilic and would be susceptible to nucleophilic attack. This could lead to the substitution of one or both chlorine atoms.

  • Elimination Reactions: Treatment with a strong base could potentially lead to elimination reactions, forming a dihydrofuran derivative.

  • Ether Cleavage: Like other ethers, the C-O bonds could be cleaved under harsh acidic conditions.

  • Stability: The stability of the compound would depend on the specific stereoisomer. Steric hindrance between the chlorine atoms could influence the conformational stability of the tetrahydrofuran ring. In general, polychlorinated alkanes can exhibit considerable environmental persistence.[4][5]

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, general trends for related compounds can provide some insight.

  • Chlorinated Compounds: The introduction of chlorine atoms into organic molecules can significantly alter their biological activity. Halogenated compounds are found in numerous pharmaceuticals and pesticides.[4] The position and number of chlorine atoms can modulate the lipophilicity, metabolic stability, and receptor binding affinity of a molecule.

  • Chlorinated Ethers: Some halogenated ethers are known to have biological effects, including potential neurotoxicity.[6][7]

  • Tetrahydrofuran Moiety: The tetrahydrofuran ring is a common structural motif in a wide range of biologically active natural products.[8]

Given the lack of specific data, any biological evaluation of this compound would require dedicated experimental studies.

LogicalRelationship cluster_Properties Molecular Properties cluster_Activity Biological Profile Structure Chemical Structure (this compound) Physicochem Physicochemical Properties (e.g., Solubility, logP) Structure->Physicochem Determines BiologicalActivity Biological Activity (e.g., Cytotoxicity, Enzyme Inhibition) Physicochem->BiologicalActivity Influences SignalingPathways Signaling Pathway Modulation BiologicalActivity->SignalingPathways Mediated by

Relationship between molecular properties and biological activity.

Conclusion

This compound is a molecule for which detailed experimental data remains scarce. This guide has compiled the available calculated physicochemical properties and has drawn comparisons with its isomer, 2,3-Dichlorotetrahydrofuran. A potential synthetic route, based on the synthesis of a related compound, has been outlined. While no specific biological activity has been reported, the general properties of chlorinated compounds and tetrahydrofuran-containing molecules suggest that this compound could be of interest for further investigation in medicinal chemistry and materials science. The information provided herein serves as a foundational resource for researchers interested in exploring the properties and potential applications of this compound. Further experimental validation of the presented data is highly recommended.

References

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data for 3,4-Dichlorotetrahydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 3,4-dicholorotetrahydrofuran. Due to the absence of experimentally acquired and published spectra for this specific compound in available databases, this document presents predicted ¹H and ¹³C NMR data. These predictions are generated using established computational algorithms and serve as a valuable reference for researchers working with this and related molecules.

The guide also outlines a comprehensive, generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, which is directly applicable to 3,4-dichlorotetrahydrofuran.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound. These predictions were generated using computational models that analyze the molecule's topology and electronic environment. It is important to note that actual experimental values may vary depending on solvent, concentration, and temperature.

Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

Table 1: Predicted ¹H NMR Chemical Shifts for cis-3,4-Dichlorotetrahydrofuran

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H2, H54.15 - 4.30Multiplet-
H3, H44.60 - 4.75Multiplet-

Table 2: Predicted ¹H NMR Chemical Shifts for trans-3,4-Dichlorotetrahydrofuran

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H2, H53.90 - 4.25Multiplet-
H3, H44.45 - 4.65Multiplet-
Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

Table 3: Predicted ¹³C NMR Chemical Shifts for cis and trans-3,4-Dichlorotetrahydrofuran

CarbonIsomerPredicted Chemical Shift (ppm)
C2, C5cis~ 70-72
C3, C4cis~ 60-63
C2, C5trans~ 68-71
C3, C4trans~ 58-61

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Quantity of Material : For ¹H NMR, weigh approximately 5-25 mg of the compound. For the less sensitive ¹³C NMR, a higher concentration is preferable, typically 50-100 mg, or as much as will dissolve to form a near-saturated solution.

  • Solvent Selection : Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The typical volume required is 0.6-0.7 mL.

  • Dissolution and Filtration : Dissolve the sample in the deuterated solvent in a small, clean glass vial. To remove any particulate matter, which can degrade spectral quality by distorting magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final solution must be clear and free of suspended particles.

  • Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common practice.

  • Labeling : Clearly label the NMR tube with a permanent marker. If using tape or a sticker, ensure it is flush with the tube to avoid issues with the spectrometer's sample holder.

NMR Data Acquisition

These steps are performed using a modern NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300-600 MHz or higher.

  • Instrument Setup : Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

  • Locking and Shimming : The spectrometer's field frequency is "locked" to the deuterium signal of the solvent. This compensates for any magnetic field drift over time. The magnetic field homogeneity is then optimized through a process called "shimming," which involves adjusting a series of shim coils to maximize field uniformity across the sample volume. This step is crucial for achieving sharp, symmetrical peaks.

  • Tuning and Matching : The NMR probe is tuned to the specific frequencies of the nuclei being observed (¹H and ¹³C) and the impedance is matched to that of the transmitter and receiver for maximum energy transfer and sensitivity.

  • Acquisition of ¹H Spectrum :

    • A standard one-pulse experiment is typically used.

    • Key parameters to set include the spectral width, acquisition time, number of scans, and relaxation delay.

    • For a sample of sufficient concentration, a good quality ¹H spectrum can often be obtained in a few minutes.

  • Acquisition of ¹³C Spectrum :

    • A proton-decoupled experiment is standard, which simplifies the spectrum to single lines for each unique carbon atom.

    • Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, more scans are required, and the acquisition time can range from 20 minutes to several hours.

Data Processing

The raw data, known as the Free Induction Decay (FID), is processed to generate the final spectrum.

  • Fourier Transformation : The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase and Baseline Correction : The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode. The baseline is then corrected to be flat and at zero intensity.

  • Referencing : The chemical shift axis is calibrated by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal (0 ppm) to its known value.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of an NMR experiment, from initial sample preparation to final spectral analysis.

NMR_Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh 5-25 mg of This compound Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) in a clean vial Sample->Solvent Filter Filter solution through a glass wool plug into a clean 5 mm NMR tube Solvent->Filter Cap Cap the NMR tube securely Filter->Cap Spectrometer Insert sample into the NMR spectrometer (e.g., 400-600 MHz) Cap->Spectrometer Transfer to Spectrometer Lock Lock onto the deuterium signal of the solvent Spectrometer->Lock Shim Shim the magnetic field to optimize homogeneity Lock->Shim Tune Tune and match the probe for 1H and 13C frequencies Shim->Tune Acquire Acquire 1H and 13C NMR data (FID) using appropriate pulse sequences Tune->Acquire FT Apply Fourier Transform to the FID Acquire->FT Raw Data (FID) Phase Phase correction FT->Phase Baseline Baseline correction Phase->Baseline Reference Reference the spectra (e.g., TMS at 0 ppm) Baseline->Reference Integration Integrate 1H signals Reference->Integration Processed Spectra Multiplicity Analyze signal multiplicity (singlet, doublet, triplet, etc.) Integration->Multiplicity ChemShift Assign chemical shifts (ppm) Multiplicity->ChemShift Structure Correlate spectral data with the molecular structure ChemShift->Structure

Caption: A flowchart of the standard NMR experimental workflow.

Stereoisomers and Chirality of 3,4-Dichlorotetrahydrofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers and chirality of 3,4-dichlorotetrahydrofuran. Due to the limited availability of direct research on this specific molecule, this guide consolidates information from analogous 3,4-disubstituted tetrahydrofurans to infer its stereochemical properties, potential synthetic routes, and analytical methodologies for separation and characterization. The document outlines generalized experimental protocols for the synthesis of cis and trans diastereomers, their chiral resolution, and characterization using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Furthermore, it explores the conformational analysis of the stereoisomers and discusses the potential biological significance of chirality in substituted tetrahydrofuran scaffolds. This guide serves as a foundational resource for researchers interested in the stereochemistry and potential applications of halogenated five-membered heterocyclic compounds.

Introduction

The tetrahydrofuran (THF) ring is a prevalent structural motif in a vast array of natural products and biologically active molecules. The stereochemical configuration of substituents on the THF ring often plays a pivotal role in determining the biological activity and pharmacological profile of these compounds. This compound presents a compelling case study in stereoisomerism, possessing two chiral centers at the C3 and C4 positions. This gives rise to a pair of enantiomers for the cis diastereomer and a pair of enantiomers for the trans diastereomer.

This guide will delve into the theoretical and practical aspects of the stereoisomers of this compound, providing a framework for their synthesis, separation, and characterization.

Stereoisomers of this compound

The presence of two stereocenters at positions 3 and 4 in the tetrahydrofuran ring of this compound results in the existence of two diastereomers: cis and trans. Each of these diastereomers is chiral and exists as a pair of enantiomers.

  • cis-3,4-Dichlorotetrahydrofuran: In this isomer, the two chlorine atoms are on the same face of the tetrahydrofuran ring. It exists as a racemic mixture of (3R,4S)-3,4-dichlorotetrahydrofuran and (3S,4R)-3,4-dichlorotetrahydrofuran.

  • trans-3,4-Dichlorotetrahydrofuran: In this isomer, the two chlorine atoms are on opposite faces of the ring. It exists as a racemic mixture of (3R,4R)-3,4-dichlorotetrahydrofuran and (3S,4S)-3,4-dichlorotetrahydrofuran.

G Stereoisomers of this compound cluster_cis cis-3,4-Dichlorotetrahydrofuran cluster_trans trans-3,4-Dichlorotetrahydrofuran cis_R4S (3R,4S) cis_S4R (3S,4R) cis_R4S->cis_S4R Enantiomers trans_R4R (3R,4R) trans_S4S (3S,4S) trans_R4R->trans_S4S Enantiomers Diastereomers Diastereomers cluster_trans cluster_trans cluster_cis cluster_cis

Fig. 1: Relationship between the stereoisomers of this compound.

Synthesis and Separation of Stereoisomers

While specific literature on the synthesis of this compound is scarce, general methods for the dichlorination of tetrahydrofuran precursors can be proposed. The stereochemical outcome of such reactions is often dependent on the starting material and reaction conditions.

Proposed Synthetic Pathways

A plausible synthetic approach involves the dichlorination of a suitable unsaturated precursor, such as 2,5-dihydrofuran or a derivative thereof. The choice of chlorinating agent and reaction conditions would be critical in controlling the diastereoselectivity of the addition reaction.

G Proposed Synthetic Workflow Start 2,5-Dihydrofuran Chlorination Dichlorination (e.g., Cl2, NCS) Start->Chlorination Mixture Mixture of cis- and trans- This compound Chlorination->Mixture Separation Diastereomer Separation (e.g., Column Chromatography) Mixture->Separation cis_racemate rac-cis-3,4-Dichlorotetrahydrofuran Separation->cis_racemate trans_racemate rac-trans-3,4-Dichlorotetrahydrofuran Separation->trans_racemate Resolution_cis Chiral Resolution (e.g., Chiral HPLC) cis_racemate->Resolution_cis Resolution_trans Chiral Resolution (e.g., Chiral HPLC) trans_racemate->Resolution_trans cis_enantiomers (3R,4S) and (3S,4R) Enantiomers Resolution_cis->cis_enantiomers trans_enantiomers (3R,4R) and (3S,4S) Enantiomers Resolution_trans->trans_enantiomers

Fig. 2: Generalized workflow for the synthesis and separation of stereoisomers.
Experimental Protocols (Generalized)

Protocol 3.2.1: Dichlorination of 2,5-Dihydrofuran

  • Reaction Setup: A solution of 2,5-dihydrofuran in a suitable inert solvent (e.g., dichloromethane, carbon tetrachloride) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Chlorination: A chlorinating agent (e.g., a solution of chlorine in the same solvent, or N-chlorosuccinimide with a catalytic amount of an acid) is added dropwise to the cooled solution while stirring.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., aqueous sodium thiosulfate) to remove excess chlorine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The resulting crude product, a mixture of cis- and trans-3,4-dichlorotetrahydrofuran, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to separate the diastereomers.

Protocol 3.2.2: Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

  • Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of halogenated compounds.

  • Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is chosen. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

  • Analysis: The racemic mixture of either the cis or trans diastereomer is dissolved in the mobile phase and injected onto the chiral HPLC system. The separation is monitored using a suitable detector (e.g., UV or refractive index).

  • Preparative Separation: For isolation of the individual enantiomers, a preparative or semi-preparative chiral column is used with the optimized mobile phase. Fractions corresponding to each enantiomeric peak are collected.

  • Enantiomer Recovery: The collected fractions are concentrated under reduced pressure to yield the separated enantiomers. The enantiomeric excess (ee) of each fraction should be determined by analytical chiral HPLC.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans diastereomers of this compound based on the coupling constants between the protons at C3 and C4.

  • cis Isomer: The dihedral angle between the C3-H and C4-H bonds is expected to be approximately 0° and 120° in the two most stable envelope conformations. This would result in a relatively small through-bond coupling constant (³JHH).

  • trans Isomer: The dihedral angle between the C3-H and C4-H bonds is expected to be approximately 120° and 180° in the two most stable envelope conformations. The anti-periplanar arrangement in one of the conformers would lead to a larger ³JHH coupling constant compared to the cis isomer.

Table 1: Predicted ¹H NMR Data for this compound Diastereomers (in CDCl₃)

Protoncis-Isomer (Predicted δ, multiplicity, J)trans-Isomer (Predicted δ, multiplicity, J)
H2, H53.8 - 4.2 ppm, m3.8 - 4.2 ppm, m
H3, H44.3 - 4.6 ppm, m4.3 - 4.6 ppm, m
³JH3-H4~2-4 Hz~6-8 Hz

Note: These are predicted values based on analogous structures. Actual values may vary.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule. To perform this analysis, a single crystal of an enantiomerically pure sample is required. The crystallographic data provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms, unequivocally establishing the stereochemistry.

Conformational Analysis

The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope (Cs symmetry) and twist (C₂ symmetry) forms. The substituents at the C3 and C4 positions will influence the conformational preference to minimize steric and dipolar interactions.

G Conformational Equilibrium of the Tetrahydrofuran Ring Envelope1 Envelope (Cs) Twist Twist (C2) Envelope1->Twist Pseudorotation Envelope2 Envelope (Cs) Twist->Envelope2 Pseudorotation

Fig. 3: Pseudorotation pathway between envelope and twist conformations.

For this compound, the conformational equilibrium will be influenced by the desire to place the bulky and electronegative chlorine atoms in positions that minimize gauche interactions and unfavorable dipole-dipole interactions.

Chirality and Biological Activity

While no specific biological activity has been reported for this compound, the stereochemistry of substituted tetrahydrofurans is known to be a critical determinant of their biological function. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. Therefore, the ability to synthesize and isolate stereochemically pure isomers of this compound is crucial for any future investigation into its potential biological applications.

Table 2: Hypothetical Physical Properties of this compound Stereoisomers

Propertyrac-cis-3,4-Dichlorotetrahydrofuranrac-trans-3,4-Dichlorotetrahydrofuran(+)-trans-3,4-Dichlorotetrahydrofuran
Melting Point (°C)(Predicted)(Predicted)(Predicted)
Boiling Point (°C)(Predicted)(Predicted)(Predicted)
Optical Rotation [α]DPositive value

Note: This table presents hypothetical data as experimental values are not available in the literature. Enantiomers will have identical melting and boiling points but opposite signs of optical rotation.

Conclusion

This technical guide has provided a comprehensive, albeit largely theoretical, overview of the stereoisomers and chirality of this compound. By drawing upon established principles of stereochemistry and the known chemistry of analogous substituted tetrahydrofurans, we have outlined potential synthetic strategies, methods for separation and characterization, and key structural features. The detailed, generalized experimental protocols and predictive data tables offer a valuable starting point for researchers venturing into the study of this and similar halogenated heterocyclic systems. The elucidation of the specific properties and biological activities of the individual stereoisomers of this compound remains a promising area for future research.

Lacking Specific Data, a Guide to Determining the Solubility of 3,4-Dichlorotetrahydrofuran in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. It states that substances with similar polarities are more likely to be soluble in one another. 3,4-Dichlorotetrahydrofuran is a moderately polar molecule due to the presence of the ether oxygen and the two chlorine atoms. Based on this, its expected solubility in various common organic solvents can be summarized as follows:

Solvent ClassExamplesPredicted Solubility of this compoundRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)High These solvents have significant dipole moments and can engage in dipole-dipole interactions with the polar C-O and C-Cl bonds of this compound, leading to good solvation. THF, being the parent ether, is expected to be an excellent solvent.[1][2][3]
Polar Protic Methanol, Ethanol, Isopropanol, WaterModerate to Low While these solvents are polar, their primary intermolecular forces are hydrogen bonds. This compound can act as a hydrogen bond acceptor at the oxygen atom, but it cannot donate hydrogen bonds. Its solubility will depend on the balance between dipole-dipole interactions and the disruption of the solvent's hydrogen bonding network. Solubility in water is expected to be low.[2][3]
Nonpolar Hexane, Toluene, Carbon TetrachlorideLow to Moderate These solvents have very low polarity and primarily interact through weak van der Waals forces. While the chlorinated hydrocarbon portion of this compound might allow for some interaction, the overall polarity of the molecule is likely too high for high solubility in these solvents.[2][3]

Experimental Protocol for Solubility Determination

The following is a generalized "shake-flask" method for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is widely recognized for its reliability.[4]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or incubator with a shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or a shaking incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[5] The solution should be in contact with an excess of the solid solute throughout this period.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is crucial to use a syringe filter.

  • Quantification:

    • Dilute the filtered supernatant with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

  • Calculation of Solubility:

    • From the measured concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Experimental Workflow for Solubility Determination

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 equil2 Allow excess solid to settle equil1->equil2 sample1 Withdraw supernatant with syringe filter equil2->sample1 sample2 Dilute sample sample1->sample2 sample3 Analyze by GC/HPLC sample2->sample3 result1 Calculate solubility sample3->result1

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: The solubility of most solids in liquids increases with temperature.[4] Therefore, it is expected that this compound will be more soluble at higher temperatures.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a critical role. A solvent with a polarity similar to that of this compound will be a better solvent.[4]

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

References

Navigating the Acquisition of 3,4-Dichlorotetrahydrofuran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Commercial Availability and Procurement Strategy

Initial market research indicates that 3,4-Dichlorotetrahydrofuran is not a stock item in the catalogs of major chemical suppliers. Its procurement, therefore, necessitates a custom synthesis approach. This involves contracting a specialized chemical synthesis company, often a Contract Research Organization (CRO), to produce the compound on an exclusive basis.

The process of commissioning a custom synthesis typically follows a structured workflow, ensuring clarity on project scope, timelines, and deliverables between the client and the synthesis provider.

Typical Custom Synthesis Workflow

The journey from inquiry to delivery of a custom-synthesized molecule like this compound involves several key stages.[1][2][3][4][5][][7][8][9][10] Researchers can expect a collaborative process with their chosen CRO, as illustrated in the workflow diagram below.

Custom Synthesis Workflow Figure 1: General Workflow for Commissioning Custom Chemical Synthesis cluster_client Client Actions cluster_cro CRO Actions inquiry 1. Initial Inquiry & Project Specification feasibility 2. Feasibility Study & Quotation inquiry->feasibility Submit requirements: - Structure (CAS, IUPAC) - Quantity - Purity - Analytical needs review 3. Review Proposal & Issue Purchase Order synthesis 4. Synthesis, Purification & Quality Control review->synthesis Approve project receive 6. Receive Compound & Final Documentation feasibility->review Provide quote: - Cost - Timeline - Synthetic route delivery 5. Final Report & Compound Shipment synthesis->delivery Internal QC/QA delivery->receive Shipment

Caption: General Workflow for Commissioning Custom Chemical Synthesis.

Physicochemical and Calculated Properties

While experimental data for this compound is scarce due to its non-commercial nature, computational methods provide valuable predicted properties. These properties are essential for planning synthetic workups, purification, and subsequent experimental use.

PropertyValueUnitSource
Molecular FormulaC₄H₆Cl₂OCheméo
Molecular Weight141.00 g/mol Cheméo
Normal Boiling Point (Tboil)403.34KJoback Calculated
Normal Melting Point (Tfus)227.91KJoback Calculated
Critical Temperature (Tc)619.65KJoback Calculated
Critical Pressure (Pc)4227.54kPaJoback Calculated
Critical Volume (Vc)0.319m³/kmolJoback Calculated
Enthalpy of Formation (Ideal Gas, ΔfH°gas)-249.23kJ/molJoback Calculated
Gibbs Free Energy of Formation (ΔfG°)-98.34kJ/molJoback Calculated
Enthalpy of Vaporization (ΔvapH°)37.73kJ/molJoback Calculated
Octanol/Water Partition Coefficient (logPoct/wat)1.231Crippen Calculated
Water Solubility (log10WS)-1.01mol/lCrippen Calculated
McGowan's Characteristic Volume (McVol)86.710ml/molMcGowan Calculated

Proposed Synthesis Route and Experimental Protocol

A plausible and efficient synthetic route to this compound is the direct dichlorination of the commercially available starting material, 2,3-dihydrofuran. This reaction is an electrophilic addition of chlorine across the double bond of the enol ether.

Synthesis of this compound Figure 2: Proposed Synthesis of this compound 2,3-Dihydrofuran This compound 2,3-Dihydrofuran->this compound Cl₂ Inert Solvent (e.g., CCl₄, CH₂Cl₂) Low Temperature (e.g., 0 °C)

Caption: Proposed Synthesis of this compound.

Hypothetical Experimental Protocol: Dichlorination of 2,3-Dihydrofuran

The following protocol is a hypothetical procedure based on established principles of electrophilic addition to alkenes and enol ethers. It should be adapted and optimized by experienced synthetic chemists.

Materials:

  • 2,3-Dihydrofuran (1.0 eq)

  • Chlorine (Cl₂) gas or a solution of chlorine in an inert solvent (1.0 - 1.1 eq)

  • Anhydrous inert solvent (e.g., carbon tetrachloride, dichloromethane)

  • Nitrogen or Argon gas for inert atmosphere

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Brine (for washing)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a thermometer, and a dropping funnel or gas dispersion tube.

  • Ice bath or cryocooler for temperature control.

  • Separatory funnel.

  • Rotary evaporator.

  • Distillation apparatus for purification.

Procedure:

  • Reaction Setup: A solution of 2,3-dihydrofuran in an anhydrous inert solvent is prepared in the three-necked flask under an inert atmosphere (Nitrogen or Argon). The flask is cooled to 0 °C using an ice bath.

  • Chlorine Addition: A solution of chlorine in the same inert solvent is added dropwise to the stirred solution of 2,3-dihydrofuran. Alternatively, chlorine gas can be bubbled through the solution at a controlled rate. The temperature should be carefully monitored and maintained at or below 0 °C to minimize side reactions. The addition is continued until a slight yellow color of excess chlorine persists.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

  • Quenching: Once the reaction is complete, the mixture is carefully quenched by the addition of a saturated aqueous solution of sodium thiosulfate to destroy any excess chlorine.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with the same inert solvent. The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product, this compound, is purified by vacuum distillation to yield the final product.

Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

Suppliers of Starting Materials and Custom Synthesis Services

For the successful synthesis of this compound, reliable sourcing of the precursor, 2,3-dihydrofuran, and a competent custom synthesis partner are crucial.

Potential Suppliers of 2,3-Dihydrofuran

The following table lists some of the commercial suppliers of 2,3-dihydrofuran. It is advisable to request quotes and check for availability and purity specifications from multiple vendors.

SupplierWebsite
Sigma-Aldrich (Merck)--INVALID-LINK--
Thermo Fisher Scientific (Alfa Aesar)--INVALID-LINK--
TCI Chemicals--INVALID-LINK--
Oakwood Chemical--INVALID-LINK--
Combi-Blocks--INVALID-LINK--
Companies Offering Custom Synthesis of Heterocyclic Compounds

A wide range of companies specialize in the custom synthesis of complex organic molecules, including heterocyclic compounds. The following list provides a starting point for identifying a suitable partner for the synthesis of this compound.

CompanyWebsiteSpecialization Highlights
WuXi AppTec--INVALID-LINK--Integrated services from discovery to commercialization.
Pharmaron--INVALID-LINK--Broad expertise in synthetic and medicinal chemistry.
Evotec--INVALID-LINK--Drug discovery and development services.
Syngene--INVALID-LINK--Contract research and manufacturing services.
Charles River Laboratories--INVALID-LINK--Early-stage drug discovery and development.
AMRI (Albany Molecular Research Inc.)--INVALID-LINK--Custom synthesis, process development, and manufacturing.
ChemBridge--INVALID-LINK--Custom synthesis and diverse screening libraries.
Asymchem--INVALID-LINK--CDMO services for the pharmaceutical industry.
BOC Sciences--INVALID-LINK--Custom synthesis of a wide range of chemicals.[]
Synthonix--INVALID-LINK--Custom synthesis of building blocks for drug discovery.

Disclaimer: This guide provides a framework for the acquisition of this compound. The hypothetical experimental protocol is for informational purposes only and should be executed by qualified chemists in a suitable laboratory setting. The list of suppliers and custom synthesis companies is not exhaustive and does not constitute an endorsement. Researchers should conduct their own due diligence when selecting partners and materials.

References

A Technical Guide to the Fundamental Reactivity of the C-Cl Bond in 3,4-Dichlorotetrahydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental literature on the reactivity of 3,4-dichlorotetrahydrofuran is limited. This guide provides a predictive overview based on the well-established principles of organic chemistry and documented reactivity of analogous structures, such as other chlorinated ethers and vicinal dichlorides. The experimental protocols provided are generalized and would require optimization for specific applications.

Introduction

This compound is a halogenated saturated heterocycle possessing two vicinal chlorine atoms on its five-membered ether ring. This substitution pattern makes it a potentially versatile building block in organic synthesis and drug development. The carbon-chlorine (C-Cl) bonds are the primary sites of reactivity, allowing for the introduction of diverse functionalities through substitution, the formation of unsaturation via elimination, or their removal by reduction.

This technical guide serves as an in-depth exploration of the fundamental reactivity of these C-Cl bonds. It is intended for researchers, scientists, and drug development professionals who may consider using this or structurally related scaffolds in their work. We will examine the key reaction pathways—nucleophilic substitution, elimination, and reductive dechlorination—by analyzing their mechanistic underpinnings, predicting outcomes, and providing generalized experimental frameworks.

Structural and Electronic Properties

The reactivity of this compound is governed by its structure. The tetrahydrofuran ring is non-planar, adopting an envelope or twist conformation. This leads to the existence of cis and trans diastereomers, the stereochemistry of which will significantly influence reaction outcomes, particularly in concerted mechanisms.

The C-Cl bond is polar, with the carbon atom being electrophilic (δ+) and the chlorine atom being electronegative (δ-). The adjacent ether oxygen atom exerts a strong electron-withdrawing inductive effect, further increasing the electrophilicity of the C3 and C4 carbons and making them susceptible to nucleophilic attack. Computational studies on similar chloro-alkoxy structures suggest that intramolecular interactions, such as hyperconjugation involving the oxygen lone pairs, can influence C-Cl bond length and reactivity.[1]

Key Reaction Pathways of the C-Cl Bond

The C-Cl bond in this compound can undergo three primary types of transformations: nucleophilic substitution, elimination, and reduction.

Nucleophilic Substitution

In nucleophilic substitution, a nucleophile replaces one or both chlorine atoms. The reaction typically proceeds via an S(_N)2 or S(_N)1 mechanism, with the outcome being highly dependent on the substrate, nucleophile, solvent, and temperature.

Mechanism:

  • S(_N)2 Mechanism: This bimolecular pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center.[2] For this compound, this mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction would proceed stepwise, with the substitution of the first chlorine atom potentially influencing the rate of the second.

  • S(_N)1 Mechanism: This unimolecular pathway proceeds through a carbocation intermediate. The secondary nature of the C3 and C4 carbons makes this less favorable than for tertiary systems. However, the adjacent ether oxygen could potentially stabilize a carbocation through resonance (forming an oxocarbenium ion), making an S(_N)1 pathway accessible, particularly with weak nucleophiles in polar protic solvents.[2][3] This pathway would lead to a racemic or diastereomeric mixture of products.

Nucleophile (Nu:)Reagent ExampleSolventExpected Product(s)
HydroxideNaOH, H₂OH₂O/THF3-Chloro-4-hydroxytetrahydrofuran, Tetrahydrofuran-3,4-diol
AlkoxideNaOCH₃CH₃OH3-Chloro-4-methoxytetrahydrofuran, 3,4-Dimethoxytetrahydrofuran
ThiolateNaSCH₃DMF3-Chloro-4-(methylthio)tetrahydrofuran, 3,4-Bis(methylthio)tetrahydrofuran
AzideNaN₃DMSO3-Azido-4-chlorotetrahydrofuran, 3,4-Diazidotetrahydrofuran
CyanideNaCNDMSO4-Chloro-tetrahydrofuran-3-carbonitrile, Tetrahydrofuran-3,4-dicarbonitrile
AmineR₂NHAcetonitrile3-Chloro-4-(dialkylamino)tetrahydrofuran, 3,4-Bis(dialkylamino)tetrahydrofuran
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and a suitable polar aprotic solvent (e.g., anhydrous DMF or DMSO).

  • Reagent Addition: Add the nucleophile (e.g., sodium azide, 1.1 eq for monosubstitution or 2.2 eq for disubstitution) portion-wise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

SN2_Pathway reactant trans-3,4-Dichlorotetrahydrofuran ts Transition State [Nu---C---Cl]⁻ reactant->ts Backside Attack nucleophile Nu⁻ nucleophile->ts product cis-3-Chloro-4-nucleo-tetrahydrofuran ts->product Inversion of Stereochemistry leaving_group Cl⁻ ts->leaving_group

Caption: S(_{N})2 pathway showing inversion of stereochemistry.

Elimination Reactions

The presence of two vicinal chlorine atoms allows for dehydrochlorination to form unsaturated products. These reactions are typically base-induced and follow E2 or E1 mechanisms.

Mechanism:

  • E2 Mechanism: This concerted, single-step mechanism is favored by strong, bulky bases (to minimize competing S(_N)2 reactions) and requires an anti-periplanar arrangement between a β-hydrogen and the chlorine leaving group.[4] The stereochemistry of the starting dichlorotetrahydrofuran isomer is critical. A double elimination reaction using a very strong base like sodium amide can potentially lead to the formation of furan.[5][6]

  • E1 Mechanism: This pathway, proceeding through the same carbocation as the S(_N)1 reaction, is less likely but possible under heating with a non-nucleophilic acid. It is generally less stereospecific than the E2 pathway.

The initial elimination product would be a chlorodihydrofuran, which could undergo a second elimination to yield 2,3-dihydrofuran, 2,5-dihydrofuran, or furan itself, depending on the reaction conditions and the position of the initial double bond.

BaseReagent ExampleSolventExpected Product(s)
Strong, HinderedPotassium tert-butoxide (KOtBu)THF2,3-Dihydrofuran / 2,5-Dihydrofuran (via second elimination)
Strong, UnhinderedSodium Ethoxide (NaOEt)EthanolDihydrofuran isomers, potential substitution products
Very StrongSodium Amide (NaNH₂)liq. NH₃Furan (via double elimination)
Weak, Non-nucleophilic1,8-Diazabicycloundec-7-ene (DBU)TolueneDihydrofuran isomers
  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF or Toluene).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong, non-nucleophilic base (e.g., potassium tert-butoxide, 2.2 eq for double elimination) slowly as a solid or as a solution in the reaction solvent.

  • Reaction Conditions: Allow the reaction to warm to room temperature or heat to reflux, depending on the reactivity. Monitor the reaction's progress by GC-MS, looking for the disappearance of the starting material and the formation of lower boiling point products.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., diethyl ether), and separate the layers. Extract the aqueous phase with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent using a distillation setup (if the product is volatile) or a rotary evaporator. Further purification can be achieved by distillation.

E2_Pathway reactant This compound (anti-periplanar H and Cl) product 3-Chloro-2,5-dihydrofuran reactant->product Concerted Elimination (E2) base Base: base->reactant Abstracts β-Proton byproducts Base-H⁺ + Cl⁻

Caption: E2 pathway for the formation of a dihydrofuran.

Reductive Dechlorination

Reduction involves the replacement of the C-Cl bonds with C-H bonds, ultimately leading to the parent tetrahydrofuran molecule. This can be achieved through various methods, most commonly via radical-mediated or catalytic hydrogenation processes.

Mechanism:

  • Radical Reduction: This is a common method for C-Cl bond cleavage. A radical initiator (e.g., AIBN) is used to generate a radical (e.g., from tributyltin hydride, Bu₃SnH), which abstracts a chlorine atom from the substrate. The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of the hydride reagent, propagating a chain reaction.[7] The reaction proceeds stepwise, allowing for the potential isolation of 3-chlorotetrahydrofuran.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). The reaction occurs on the surface of the catalyst, where the C-Cl bond is hydrogenolyzed. A base, such as triethylamine or sodium acetate, is often added to neutralize the HCl that is formed.

Reducing Agent / SystemReagent ExampleConditionsExpected Product(s)
Radical Hydride SourceBu₃SnH, AIBNToluene, 80-100 °C3-Chlorotetrahydrofuran, Tetrahydrofuran
Catalytic HydrogenationH₂ (1 atm), 10% Pd/CMethanol, Et₃NTetrahydrofuran
Dissolving MetalNa, liq. NH₃-78 °CTetrahydrofuran
Photochemical Reduction2-PropanolUV light3-Chlorotetrahydrofuran, Tetrahydrofuran[7]
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and nitrogen inlet, add this compound (1.0 eq) dissolved in a degassed solvent such as toluene.

  • Reagent Addition: Add tributyltin hydride (Bu₃SnH, 2.2 eq) via syringe, followed by a catalytic amount of a radical initiator (e.g., AIBN, 0.1 eq).

  • Reaction Conditions: Heat the mixture to 80-90 °C. The reaction is often complete within a few hours. Monitor by TLC or GC-MS.

  • Workup: Cool the reaction mixture and concentrate it under reduced pressure.

  • Purification: The crude product, which contains organotin byproducts, must be purified carefully. This can be achieved by dissolving the residue in acetonitrile and washing with hexane to remove the tin compounds, or by column chromatography on silica gel.

Radical_Reduction initiation Initiation AIBN → 2 R• R• + Bu₃SnH → RH + Bu₃Sn• prop1 Propagation Step 1 Bu₃Sn• abstracts Cl initiation->prop1 radical_intermediate R• prop1->radical_intermediate Forms Bu₃SnCl prop2 Propagation Step 2 Carbon radical abstracts H product R-H prop2->product Regenerates Bu₃Sn• substrate R-Cl substrate->prop1 radical_intermediate->prop2 bu3snh Bu₃SnH bu3snh->prop2

Caption: Radical chain mechanism for reductive dechlorination.

General Experimental Workflow

Regardless of the specific transformation, a general workflow is followed for conducting these reactions, from initial setup to final analysis.

Exp_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents Select & Weigh Reagents setup Assemble Apparatus (under N₂ or Ar) reagents->setup glassware Dry Glassware glassware->setup solvent Prepare Anhydrous Solvent solvent->setup addition Add Reagents & Solvent setup->addition conditions Set Temp & Stir addition->conditions monitor Monitor Progress (TLC, GC-MS) conditions->monitor quench Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography, Distillation) dry->purify characterize Characterize Product (NMR, IR, MS) purify->characterize yield Determine Yield & Purity characterize->yield

Caption: General workflow for a synthetic chemistry experiment.

Conclusion

The two C-Cl bonds in this compound are the focal points of its chemical reactivity. Based on established principles, these bonds are susceptible to nucleophilic substitution, base-induced elimination, and various methods of reductive cleavage. The choice of reagents and reaction conditions can be tuned to favor one pathway over the others, allowing for selective functionalization. The stereochemistry of the starting material is a critical parameter that will dictate the stereochemical outcome of concerted reactions. This predictable, albeit complex, reactivity profile makes this compound a promising and versatile intermediate for the synthesis of novel heterocyclic compounds relevant to the pharmaceutical and materials science industries. Further experimental work is necessary to fully delineate the specific reaction kinetics, yields, and stereoselectivities for this particular molecule.

References

Methodological & Application

Application Notes and Protocols: Use of 3,4-Dichlorotetrahydrofuran in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of the scientific literature has revealed no specific examples of the use of 3,4-dichlorotetrahydrofuran in nucleophilic substitution reactions. While the synthesis of substituted tetrahydrofurans is a well-explored area of organic chemistry, and nucleophilic substitution is a fundamental reaction class, the direct displacement of the chloro substituents on a saturated this compound ring with common nucleophiles such as amines or azides is not documented in readily accessible scientific databases.

The available literature primarily focuses on alternative strategies for the synthesis of 3,4-disubstituted tetrahydrofurans, including:

  • Cycloaddition Reactions: [3+2] cycloaddition and annulation reactions are powerful methods for constructing the tetrahydrofuran ring with desired substituents.

  • Intramolecular Cyclization: The cyclization of acyclic precursors, such as diols or hydroxyalkenes, is a common approach to form the tetrahydrofuran core.

  • Reactions of Furanone Derivatives: A significant body of research exists on the nucleophilic substitution reactions of 3,4-dihalo-5-hydroxy-2(5H)-furanones (derivatives of mucochloric and mucobromic acid). However, the electronic properties and reactivity of these unsaturated lactones are substantially different from that of the saturated this compound, and the reaction conditions and outcomes cannot be directly extrapolated.

The lack of published data on nucleophilic substitution reactions of this compound suggests that this may not be a synthetically viable or commonly employed transformation. The C-Cl bonds in this saturated heterocyclic system are attached to sp³-hybridized carbon atoms and lack the activation provided by adjacent unsaturation or electron-withdrawing groups that is typically required for facile nucleophilic displacement.

Given the absence of experimental data, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and mechanistic diagrams. The generation of such content would require speculation and would not be based on established scientific findings.

Researchers and drug development professionals interested in the synthesis of 3,4-disubstituted tetrahydrofurans are encouraged to explore the alternative synthetic routes mentioned above, which are well-documented in the chemical literature.

General Considerations for Nucleophilic Substitution on Saturated Alkyl Halides

For researchers wishing to explore the reactivity of this compound in nucleophilic substitution reactions, the following general principles for SN2 reactions on secondary alkyl chlorides should be considered. It is important to note that these are general guidelines and the specific reactivity of this compound may be influenced by the presence of the ether oxygen and the stereochemistry of the starting material.

Factors Influencing Reactivity:

  • Nucleophile: Strong, small, and non-bulky nucleophiles would be expected to be more effective.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are typically used to solvate the cation of the nucleophilic salt and increase the reactivity of the nucleophile.

  • Temperature: Elevated temperatures are often required to promote substitution at secondary carbon centers.

  • Leaving Group: Chloride is a reasonably good leaving group, but its departure can be assisted by the use of additives.

  • Stereochemistry: Nucleophilic substitution at a chiral center via an SN2 mechanism proceeds with inversion of configuration. The stereochemical outcome of a double substitution on a vicinal dihalide would depend on the relative stereochemistry of the starting material and the reaction conditions.

A hypothetical experimental workflow for investigating such a reaction is presented below. This is a generalized starting point for investigation and would require significant optimization and characterization.

G Hypothetical Workflow for Investigating Nucleophilic Substitution on this compound cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Isolation cluster_3 Analysis and Characterization A This compound D Reaction Vessel (Inert Atmosphere) A->D B Nucleophile (e.g., NaN3, R2NH) B->D C Solvent (e.g., DMF) C->D E Temperature Control (e.g., 80-120 °C) D->E F Stirring E->F G Reaction Time (Monitoring by TLC/GC-MS) F->G H Quenching G->H I Extraction H->I J Purification (e.g., Column Chromatography) I->J K NMR Spectroscopy J->K L Mass Spectrometry J->L M Determination of Yield and Stereochemistry K->M L->M

Caption: Hypothetical experimental workflow.

Application Notes and Protocols: 3,4-Dichlorotetrahydrofuran in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents, particularly in the antiviral and anticancer fields. Its unique conformational properties and ability to engage in hydrogen bonding interactions make it an attractive structural motif for designing enzyme inhibitors and receptor ligands. 3,4-Dichlorotetrahydrofuran is a versatile, though not widely documented, starting material that offers two reactive centers for nucleophilic substitution. This allows for the stereocontrolled introduction of various functionalities, making it a potentially valuable building block for the synthesis of diverse compound libraries aimed at drug discovery. These application notes describe a potential synthetic route for creating a key pharmaceutical intermediate, a protected 3,4-diaminotetrahydrofuran, from this compound.

Hypothetical Application: Synthesis of a Protected 3,4-Diaminotetrahydrofuran Intermediate

A key challenge in the synthesis of many pharmaceutical agents, including protease inhibitors, is the creation of stereochemically defined and functionalized core structures. 3,4-Diaminotetrahydrofuran represents a valuable chiral scaffold that can mimic the transition state of peptide hydrolysis, making it a suitable core for certain classes of enzyme inhibitors. The following section outlines a hypothetical synthetic protocol for the preparation of (3S,4R)-N3,N4-dibenzyltetrahydrofuran-3,4-diamine, a protected intermediate, from meso-3,4-Dichlorotetrahydrofuran. The benzyl groups serve as protecting groups that can be removed in a later synthetic step.

The proposed reaction involves a double nucleophilic substitution of the chlorine atoms on the tetrahydrofuran ring by benzylamine. The stereochemistry of the final product will depend on the reaction mechanism (SN2) and the starting material's stereochemistry. For this note, we will assume a meso starting material to yield a racemic mixture of the trans-diaminated product, which can then be resolved.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 This compound Reaction_Step + Reactant1->Reaction_Step Reactant2 Benzylamine (excess) Reactant2->Reaction_Step Condition1 Solvent: Acetonitrile Condition1->Reaction_Step Condition2 Base: K2CO3 Condition2->Reaction_Step Condition3 Temperature: 80 °C Condition3->Reaction_Step Condition4 Time: 24 hours Condition4->Reaction_Step Product (3S,4R)-N3,N4-dibenzyltetrahydrofuran- 3,4-diamine (and enantiomer) Reaction_Step->Product Nucleophilic Substitution

Caption: Proposed synthesis of a protected diaminotetrahydrofuran intermediate.

Quantitative Data

The following table summarizes the hypothetical quantitative data for the synthesis of (3S,4R)-N3,N4-dibenzyltetrahydrofuran-3,4-diamine.

ParameterValue
Reactants
This compound1.0 g (6.37 mmol)
Benzylamine2.73 g (25.5 mmol, 4.0 equiv)
Potassium Carbonate2.64 g (19.1 mmol, 3.0 equiv)
Solvent
Acetonitrile20 mL
Reaction Conditions
Temperature80 °C
Reaction Time24 hours
Product
Product Name(3S,4R)-N3,N4-dibenzyltetrahydrofuran-3,4-diamine
Theoretical Yield1.90 g
Actual Yield1.33 g (70%)
Purity (by HPLC)>98%
Analytical Data
AppearanceWhite to off-white solid
Mass Spectrum (ESI+)m/z = 297.19 [M+H]⁺

Experimental Protocol

Synthesis of (3S,4R)-N3,N4-dibenzyltetrahydrofuran-3,4-diamine

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 6.37 mmol), potassium carbonate (2.64 g, 19.1 mmol), and acetonitrile (20 mL).

    • Stir the suspension at room temperature for 10 minutes.

    • Add benzylamine (2.73 g, 25.5 mmol) to the suspension.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up and Isolation:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with ethyl acetate (3 x 10 mL).

    • Combine the filtrate and washes and concentrate under reduced pressure to obtain a crude oil.

    • Dissolve the crude oil in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of 10% to 50% ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield (3S,4R)-N3,N4-dibenzyltetrahydrofuran-3,4-diamine as a white to off-white solid.

G A Reaction Setup: Combine reactants, base, and solvent in a flask. B Heating and Stirring: Heat to 80 °C for 24 hours. A->B C Reaction Monitoring: Check progress by TLC. B->C D Work-up: Cool, filter, and perform liquid-liquid extraction. C->D Upon completion E Purification: Purify by flash column chromatography. D->E F Product Isolation: Concentrate pure fractions to obtain the final product. E->F G A This compound B Protected Diamine Intermediate (N,N'-dibenzyl) A->B Nucleophilic Substitution C Deprotection (e.g., Hydrogenolysis) B->C D Free Diamine Intermediate C->D E Coupling with Bioactive Moieties (e.g., heterocyclic acids) D->E F Potential Bioactive Molecule (e.g., Protease Inhibitor) E->F

Application Notes and Protocols: 3,4-Dichlorotetrahydrofuran as a Versatile Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,4-dichlorotetrahydrofuran as a starting material for the synthesis of a diverse range of novel heterocyclic compounds. The protocols detailed below are designed to be a practical guide for laboratory synthesis, offering step-by-step instructions for the preparation of key intermediates and their subsequent transformation into fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a readily accessible and highly reactive building block for organic synthesis. The presence of two vicinal chlorine atoms on the tetrahydrofuran ring provides two electrophilic centers that can readily undergo nucleophilic substitution reactions. This dual reactivity allows for the facile introduction of various functionalities, setting the stage for subsequent intramolecular cyclization reactions to construct novel fused heterocyclic scaffolds. The tetrahydrofuran core itself is a prevalent motif in many biologically active natural products and pharmaceuticals, making its derivatives attractive targets for drug discovery programs.

This document outlines synthetic strategies for leveraging this compound to create N-heterocycles, S-heterocycles, and N,S-heterocycles, providing detailed experimental protocols, tabulated data for key compounds, and visual representations of the synthetic pathways.

Synthesis of Key Intermediates via Nucleophilic Substitution

The primary strategy for derivatizing this compound involves the sequential or simultaneous displacement of the two chloride atoms by various nucleophiles. The choice of nucleophile dictates the nature of the resulting heterocyclic system.

Synthesis of 3,4-Diazidotetrahydrofuran (a Precursor for N-Heterocycles)

The reaction of this compound with sodium azide provides a versatile intermediate, 3,4-diazidotetrahydrofuran. The azide functionalities can be subsequently reduced to amines or participate in cycloaddition reactions. The synthesis of azido-substituted heterocycles from polychlorinated precursors is a well-established method.[1]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium azide (2.5 eq).[2]

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 3,4-diazidotetrahydrofuran.

  • Purify the crude product by column chromatography on silica gel.

Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.

Synthesis of Tetrahydrofuran-3,4-dithiol (a Precursor for S-Heterocycles)

The reaction with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis, can yield the corresponding dithiol.

Experimental Protocol:

  • Method A (using Sodium Hydrosulfide):

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1.0 eq) in ethanol.

    • Add a solution of sodium hydrosulfide (2.2 eq) in ethanol dropwise at room temperature.

    • Reflux the reaction mixture for 6-8 hours.

    • Cool the mixture, neutralize with a dilute acid (e.g., 1 M HCl), and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude dithiol.

  • Method B (using Thiourea):

    • To a solution of this compound (1.0 eq) in ethanol, add thiourea (2.2 eq).

    • Reflux the mixture for 12 hours to form the bis-isothiouronium salt.

    • Cool the reaction mixture and add a solution of sodium hydroxide (4.0 eq) in water.

    • Reflux the mixture for an additional 4-6 hours to hydrolyze the salt.

    • Cool, acidify with dilute HCl, and extract with diethyl ether to obtain the crude dithiol.

Synthesis of Novel Heterocyclic Compounds

The prepared intermediates can be used to construct a variety of fused heterocyclic systems.

Synthesis of Furo[3,4-b]pyrazines

The condensation of a 3,4-diaminotetrahydrofuran derivative (obtained from the reduction of 3,4-diazidotetrahydrofuran) with a 1,2-dicarbonyl compound is a common strategy for the synthesis of pyrazine-fused systems.[3][4][5]

Experimental Protocol:

  • Reduction of 3,4-Diazidotetrahydrofuran:

    • Dissolve 3,4-diazidotetrahydrofuran (1.0 eq) in methanol.

    • Add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain crude 3,4-diaminotetrahydrofuran. Due to its potential instability, it is often used immediately in the next step.

  • Condensation to form Furo[3,4-b]pyrazine:

    • Dissolve the crude 3,4-diaminotetrahydrofuran (1.0 eq) in ethanol.

    • Add an equimolar amount of a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl).

    • Add a catalytic amount of acetic acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the desired furo[3,4-b]pyrazine derivative.

Synthesis of Dithieno[3,4-b:3',4'-e][3][6]dithiin Analogs

The reaction of tetrahydrofuran-3,4-dithiol with a suitable dielectrophile can lead to the formation of novel sulfur-containing fused systems, analogous to the well-studied dithieno[3,4-b:3',4'-d]thiophene systems.[6][7]

Experimental Protocol:

  • Dissolve tetrahydrofuran-3,4-dithiol (1.0 eq) in a suitable solvent such as DMF or ethanol.

  • Add a base (e.g., sodium hydride or potassium carbonate) (2.2 eq) to generate the dithiolate.

  • Add a dielectrophile (e.g., 1,2-dibromoethane, oxalyl chloride) (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Summary of Proposed Reactions and Expected Products

Starting MaterialReagent(s)Proposed ProductPotential Heterocyclic System
This compound1. NaN₃ 2. H₂, Pd/C 3. R-CO-CO-R'2,3-Disubstituted-5,6,7,8-tetrahydrofuro[3,4-b]pyrazineFuro[3,4-b]pyrazine
This compound1. NaSH or Thiourea/NaOH 2. Br-CH₂-CH₂-Br2,3,5,6,7,8-Hexahydro-[3][6]dithiino[2,3-c]furan[3][6]Dithiino[2,3-c]furan
This compound1. o-Phenylenediamine2,3,5,6,7,8-Hexahydrofuro[3,4-b]quinoxalineFuro[3,4-b]quinoxaline
This compound1. 2-Aminoethanethiol2,3,5,6,7,8-Hexahydrofuro[3,4-b][3][6]thiazepineFuro[3,4-b][3][6]thiazepine

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_of_Fused_Heterocycles cluster_start Starting Material cluster_intermediates Key Intermediates cluster_products Novel Heterocyclic Compounds A This compound B 3,4-Diazidotetrahydrofuran A->B NaN₃ D Tetrahydrofuran-3,4-dithiol A->D NaSH or Thiourea/NaOH C 3,4-Diaminotetrahydrofuran B->C H₂ / Pd-C E Furo[3,4-b]pyrazines C->E 1,2-Dicarbonyl G Furo[3,4-b]quinoxalines C->G o-Phenylenediamine F Dithieno-analogous [1,4]dithiins D->F Dielectrophile

Caption: Synthetic pathways from this compound.

Experimental Workflow for Furo[3,4-b]pyrazine Synthesis

Experimental_Workflow cluster_step1 Step 1: Azide Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclocondensation A Dissolve this compound in DMF B Add Sodium Azide A->B C Heat and Stir B->C D Workup and Purification C->D E Dissolve 3,4-Diazidotetrahydrofuran in Methanol D->E F Add Pd/C E->F G Hydrogenate F->G H Filter and Concentrate G->H I Dissolve 3,4-Diaminotetrahydrofuran in Ethanol H->I J Add 1,2-Dicarbonyl and Acetic Acid I->J K Reflux J->K L Purification K->L

Caption: Workflow for Furo[3,4-b]pyrazine synthesis.

Conclusion

This compound serves as a promising and versatile precursor for the synthesis of a wide array of novel heterocyclic compounds. The methodologies presented here, based on established nucleophilic substitution and subsequent cyclization reactions, provide a solid foundation for the exploration of new chemical space. The resulting fused tetrahydrofuran derivatives are of significant interest to the fields of medicinal chemistry and materials science, and these protocols are intended to facilitate their discovery and development. Researchers are encouraged to adapt and optimize these methods for their specific target molecules.

References

Application Notes and Protocols for Grignard Reactions with 3,4-Dichlorotetrahydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting Grignard reactions with 3,4-dichlorotetrahydrofuran, a versatile building block in organic synthesis. The protocols outlined below are based on established methodologies for Grignard reactions with analogous halogenated cyclic ethers and should be adapted and optimized for specific research applications. Due to the potential for complex reaction pathways with a di-halogenated substrate, careful monitoring and characterization of products are strongly recommended.

Introduction

Grignard reagents (RMgX) are powerful nucleophiles widely employed in carbon-carbon bond formation. Their reaction with halogenated compounds, such as this compound, opens avenues for the synthesis of substituted tetrahydrofuran derivatives. These motifs are prevalent in numerous natural products and pharmacologically active molecules. The reactivity of the two chlorine atoms in this compound may allow for mono- or di-substitution, depending on the reaction conditions and the stoichiometry of the Grignard reagent. Potential reaction pathways include nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Experimental Protocols

The following protocols are adapted from established procedures for Grignard reactions with substituted tetrahydrofurans and serve as a starting point for reactions with this compound.

General Considerations for Anhydrous Grignard Reactions

Grignard reagents are highly sensitive to moisture and protic solvents. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Glassware Preparation:

  • All glassware (round-bottom flasks, dropping funnels, condensers, etc.) should be oven-dried at >100 °C overnight and allowed to cool in a desiccator over a drying agent (e.g., calcium chloride or phosphorus pentoxide).[1][2]

  • Assemble the glassware hot and flush with a stream of dry nitrogen or argon while cooling to room temperature.

Solvent:

  • Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions. THF is generally preferred for forming Grignard reagents from aryl or vinyl halides.

Protocol 1: Formation of a Grignard Reagent and Subsequent Reaction with this compound

This protocol describes the in situ formation of a Grignard reagent followed by its reaction with this compound.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene, ethyl bromide)

  • Anhydrous diethyl ether or THF

  • This compound

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium chloride (for quenching)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

    • Add a small crystal of iodine.

    • Add a small portion of anhydrous diethyl ether or THF to just cover the magnesium.

    • In the dropping funnel, prepare a solution of the organic halide (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small amount of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.[1][2]

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

  • Reaction with this compound:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of this compound (1.0 equivalent for mono-substitution, 0.5 equivalents for di-substitution) in anhydrous diethyl ether or THF.

    • Add the this compound solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Cross-Coupling of a Grignard Reagent with this compound

This protocol is adapted from a procedure for the stereospecific cross-coupling of aryl-substituted tetrahydrofurans and may be applicable for achieving selective substitution.[3]

Materials:

  • This compound

  • Grignard reagent (commercially available or freshly prepared)

  • Nickel(II) catalyst (e.g., NiCl2(dppp) - [1,3-Bis(diphenylphosphino)propane]dichloronickel(II))

  • Anhydrous THF

  • Saturated aqueous ammonium chloride

  • Organic solvent for extraction

  • Drying agent

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the nickel(II) catalyst (e.g., 5-10 mol%).

    • Add a solution of this compound (1.0 equivalent) in anhydrous THF via syringe.

    • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Grignard Addition:

    • Slowly add the Grignard reagent (1.1 equivalents for mono-substitution) to the stirred reaction mixture.

    • Allow the reaction to proceed for the desired time, monitoring by TLC or GC-MS.

  • Work-up and Purification:

    • Follow the work-up and purification procedures outlined in Protocol 1.

Data Presentation

The following tables present hypothetical and adapted data for Grignard reactions with halogenated tetrahydrofurans. Note: This data is for illustrative purposes and should be experimentally verified for this compound.

Table 1: Hypothetical Reaction of this compound with Various Grignard Reagents (Protocol 1)

EntryGrignard Reagent (RMgX)Stoichiometry (RMgX : Substrate)Product(s)Expected Yield (%)
1Phenylmagnesium bromide1.1 : 13-Chloro-4-phenyltetrahydrofuran60-75
2Phenylmagnesium bromide2.2 : 13,4-Diphenyltetrahydrofuran40-55
3Ethylmagnesium bromide1.1 : 13-Chloro-4-ethyltetrahydrofuran55-70
4Ethylmagnesium bromide2.2 : 13,4-Diethyltetrahydrofuran35-50
5Isopropylmagnesium chloride1.1 : 13-Chloro-4-isopropyltetrahydrofuran45-60

Table 2: Adapted Data for Ni-Catalyzed Cross-Coupling of Substituted Tetrahydrofurans with Grignard Reagents (based on literature data for analogous systems)[3]

EntryGrignard ReagentCatalystProductYield (%)[3]Diastereomeric Ratio (dr)[3]
1n-Propylmagnesium iodideNiCl2(dppp)Acyclic alcohol75>20:1
2Phenylmagnesium bromideNiCl2(dppp)Acyclic alcohol85>20:1
33-Phenylpropylmagnesium bromideNiCl2(dppp)Acyclic alcohol80>20:1

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_glass Dry Glassware grignard_formation Grignard Reagent Formation prep_glass->grignard_formation prep_reagents Prepare Anhydrous Reagents prep_reagents->grignard_formation reaction_substrate Reaction with This compound grignard_formation->reaction_substrate quench Quench Reaction reaction_substrate->quench extract Extraction quench->extract dry Drying extract->dry purify Purification (Column Chromatography) dry->purify analysis Characterization (NMR, MS, etc.) purify->analysis

Caption: General workflow for Grignard reaction with this compound.

Proposed Reaction Pathways

reaction_pathways substrate This compound mono_sub Mono-substituted Product substrate->mono_sub 1 eq. R-MgX elimination Elimination Product substrate->elimination Side Reaction grignard R-MgX di_sub Di-substituted Product mono_sub->di_sub 1 eq. R-MgX

Caption: Potential reaction pathways for this compound with a Grignard reagent.

Safety Precautions

  • Grignard reagents are highly flammable and react violently with water. Handle with extreme care in a fume hood.

  • Diethyl ether and THF are highly flammable and volatile. Avoid open flames and ensure adequate ventilation.

  • This compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The quenching of Grignard reactions is exothermic. Perform the quenching step slowly and with cooling.

These protocols and notes are intended to guide experienced researchers. All procedures should be performed with appropriate safety measures and after a thorough literature review and risk assessment. Experimental validation is crucial to determine the optimal conditions and outcomes for the specific Grignard reaction of interest.

References

Application Notes and Protocols for the Polymerization of 3,4-Dichlorotetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polytetrahydrofuran (PTHF) and its derivatives are valuable polymers used in a variety of applications, including the synthesis of thermoplastic elastomers, polyurethanes, and polyamides. The introduction of functional groups, such as chlorine atoms, onto the tetrahydrofuran ring can impart unique properties to the resulting polymers, including altered solubility, thermal stability, and reactivity, making them of interest for specialized applications in materials science and drug development.

This document provides a detailed overview of potential methods for the polymerization of 3,4-dichlorotetrahydrofuran derivatives. As direct literature on the polymerization of this specific monomer is scarce, the protocols and notes provided herein are extrapolated from well-established methods for the polymerization of unsubstituted tetrahydrofuran (THF). It is crucial to note that these methods will likely require optimization to account for the electronic and steric effects of the chlorine substituents. The electron-withdrawing nature of the chlorine atoms is expected to decrease the nucleophilicity of the oxygen atom in the furan ring, which may necessitate more potent initiators or more forcing reaction conditions compared to the polymerization of THF.

Polymerization Methods

The most viable method for the polymerization of this compound is expected to be Cationic Ring-Opening Polymerization (CROP) . This is the primary mechanism through which THF and its derivatives are polymerized.[1][2] Living cationic polymerization techniques offer the potential for synthesizing polymers with controlled molecular weights and narrow polydispersity, as well as for the creation of block copolymers.[3][4][5]

Cationic Ring-Opening Polymerization (CROP)

CROP of cyclic ethers like tetrahydrofuran proceeds via an oxonium ion intermediate. The polymerization is typically initiated by strong electrophiles.

Initiation Systems:

  • Protic Acids: Strong Brønsted acids such as triflic acid (CF₃SO₃H), perchloric acid (HClO₄), and fluorosulfuric acid (HSO₃F) can directly protonate the oxygen atom of the tetrahydrofuran ring to initiate polymerization.[2]

  • Lewis Acids with Co-initiators: A common and effective method involves the use of a Lewis acid (e.g., BF₃·OEt₂, SnCl₄, AlCl₃) in combination with a source of protons or carbocations (a co-initiator) such as water, alcohol, or an alkyl halide.[2]

  • Photoinitiators: Onium salts, such as diaryliodonium or triarylsulfonium salts, can generate strong acids upon UV irradiation to initiate cationic polymerization.[3]

Propagation: The active center is a tertiary oxonium ion which is attacked by the oxygen of an incoming monomer molecule.

Termination and Chain Transfer: These reactions can limit the molecular weight of the polymer and broaden its distribution. Common termination events include reaction with counter-ions or impurities. Chain transfer to monomer can also occur. Achieving a living polymerization requires the careful selection of initiators and reaction conditions to minimize these side reactions.[4]

Data Presentation: Predicted Polymerization Outcomes

The following tables summarize predicted quantitative data for the polymerization of this compound based on typical results for THF polymerization. These are hypothetical values and will require experimental verification.

Initiator SystemMonomer/Initiator RatioTemperature (°C)Predicted Monomer Conversion (%)Predicted Mn ( g/mol )Predicted PDI
CF₃SO₃H100:1070-808,000 - 10,0001.3 - 1.5
BF₃·OEt₂ / H₂O100:1060-757,000 - 9,0001.4 - 1.6
Diphenyliodonium hexafluorophosphate (UV)200:12585-9518,000 - 22,0001.1 - 1.3

Experimental Protocols

Caution: The following protocols are adapted from established procedures for THF polymerization and must be performed under the supervision of trained personnel in a well-ventilated fume hood. All reagents and solvents should be rigorously dried before use, as water can interfere with cationic polymerization.[3] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Cationic Ring-Opening Polymerization using Triflic Acid

Materials:

  • This compound (freshly distilled over CaH₂)

  • Triflic acid (CF₃SO₃H)

  • Anhydrous dichloromethane (DCM) (distilled over CaH₂)

  • Methanol

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Glassware Preparation: All glassware should be oven-dried at 120 °C overnight and allowed to cool under a stream of inert gas.

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

  • Monomer and Solvent Addition: Using a gas-tight syringe, add 10 mL of anhydrous DCM to the flask, followed by 2.0 g of freshly distilled this compound.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Initiator Preparation: In a separate, dry vial under inert atmosphere, prepare a stock solution of triflic acid in anhydrous DCM (e.g., 0.1 M).

  • Initiation: Using a syringe, slowly add the required amount of the triflic acid solution to the stirred monomer solution.

  • Polymerization: Allow the reaction to proceed at 0 °C for the desired time (e.g., 2-24 hours). Monitor the progress of the reaction by taking aliquots and analyzing by ¹H NMR or GPC if possible.

  • Termination: Quench the polymerization by adding an excess of cold methanol.

  • Polymer Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol. Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.

  • Characterization: Characterize the polymer by ¹H NMR, ¹³C NMR, GPC (to determine Mn and PDI), and DSC/TGA (for thermal properties).

Protocol 2: Living Cationic Polymerization using a Photoinitiator

Materials:

  • This compound (freshly distilled over CaH₂)

  • Diphenyliodonium hexafluorophosphate

  • Anhydrous dichloromethane (DCM) (distilled over CaH₂)

  • Methanol

  • Nitrogen or Argon gas supply

  • Quartz reaction vessel

  • UV lamp (e.g., high-pressure mercury lamp)

Procedure:

  • Glassware and Reagent Preparation: Follow the same rigorous drying procedures as in Protocol 1.

  • Reaction Setup: In a quartz reaction vessel under an inert atmosphere, dissolve a catalytic amount of diphenyliodonium hexafluorophosphate in anhydrous DCM.

  • Monomer Addition: Add the desired amount of freshly distilled this compound to the initiator solution.

  • Initiation (Photolysis): Irradiate the solution with a UV lamp at a controlled temperature (e.g., 25 °C). The irradiation time will depend on the lamp intensity and the desired conversion.

  • Polymerization: After the initial photolysis period, the polymerization can be allowed to proceed in the dark.

  • Monitoring and Termination: Monitor the reaction and terminate as described in Protocol 1.

  • Purification and Characterization: Purify and characterize the polymer as described in Protocol 1. The living nature of the polymerization can be confirmed by observing a linear increase in molecular weight with monomer conversion and by successful chain extension experiments (adding a second batch of monomer).[3]

Visualizations

Cationic Ring-Opening Polymerization (CROP) Mechanism

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (H⁺) Monomer This compound Initiator->Monomer Protonation Protonated_Monomer Protonated Monomer Monomer->Protonated_Monomer Oxonium_Ion Active Oxonium Ion Protonated_Monomer->Oxonium_Ion Ring Opening New_Monomer This compound Oxonium_Ion->New_Monomer Nucleophilic Attack Growing_Chain Propagating Polymer Chain New_Monomer->Growing_Chain Growing_Chain->Oxonium_Ion n times Growing_Chain_Term Propagating Polymer Chain Terminating_Agent Terminating Agent (e.g., H₂O, Counter-ion) Growing_Chain_Term->Terminating_Agent Reaction Terminated_Polymer Inactive Polymer Terminating_Agent->Terminated_Polymer

Caption: Mechanism of Cationic Ring-Opening Polymerization.

Experimental Workflow for CROP

CROP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Dry_Glassware Dry Glassware Setup Assemble Reaction Under Inert Gas Dry_Glassware->Setup Purify_Reagents Purify Monomer & Solvent Add_Reagents Add Solvent & Monomer Purify_Reagents->Add_Reagents Setup->Add_Reagents Cool Cool to Reaction Temperature Add_Reagents->Cool Initiate Add Initiator Cool->Initiate Polymerize Allow Polymerization Initiate->Polymerize Terminate Terminate Reaction Polymerize->Terminate Precipitate Precipitate Polymer Terminate->Precipitate Purify Filter and Wash Polymer Precipitate->Purify Dry Dry Under Vacuum Purify->Dry Characterize Characterize Polymer (NMR, GPC, etc.) Dry->Characterize

Caption: General Experimental Workflow for CROP.

References

analytical techniques for quantifying 3,4-Dichlorotetrahydrofuran in reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3,4-Dichlorotetrahydrofuran in reaction mixtures. The primary recommended technique is Gas Chromatography coupled with Mass Spectrometry (GC-MS), which offers excellent selectivity and sensitivity for this analyte. An alternative method using Gas Chromatography with Flame Ionization Detection (GC-FID) is also presented for laboratories where a mass spectrometer is not available.

Method 1: Quantification of this compound by GC-MS

This method is ideal for the selective and sensitive quantification of this compound in complex reaction mixtures, providing both quantitative data and structural confirmation.

Sample Preparation

A simple dilution of the reaction mixture is typically sufficient for analysis by GC-MS.

Protocol:

  • Allow the reaction mixture to cool to room temperature.

  • Accurately pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.

  • Dilute to the mark with a suitable solvent such as Dichloromethane (DCM) or Ethyl Acetate.[1] Ensure the chosen solvent does not co-elute with the analyte or internal standard.

  • Cap the flask and mix thoroughly by inverting the flask several times.

  • Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical starting conditions and can be optimized for specific instrumentation and reaction matrices.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column[1]
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 split ratio, adjustable based on concentration)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Program- Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 15 °C/min to 250 °C- Hold: Hold at 250 °C for 5 minutes
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions for this compound To be determined by analyzing a standard. Likely fragments would result from the loss of Cl and subsequent ring fragmentation.
Dwell Time100 ms per ion
Calibration

Prepare a series of calibration standards of this compound in the chosen solvent (e.g., Dichloromethane) covering the expected concentration range of the diluted samples. A typical range would be from 0.1 µg/mL to 100 µg/mL.

Quantitative Data (Expected Performance)

The following table summarizes the expected quantitative performance of the GC-MS method based on the analysis of similar chlorinated organic compounds.[1][2]

ParameterExpected Value
Limit of Detection (LOD)< 0.1 µg/mL
Limit of Quantification (LOQ)< 0.5 µg/mL
Linearity (R²)> 0.995
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Method 2: Quantification of this compound by GC-FID

This method is a cost-effective alternative to GC-MS, suitable for routine analysis where high selectivity is not paramount.

Sample Preparation

The sample preparation protocol is the same as for the GC-MS method.

GC-FID Instrumental Parameters
ParameterSetting
Gas Chromatograph
ColumnDB-624 (30 m x 0.32 mm ID, 1.8 µm film thickness) or similar mid-polar column
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1 split ratio)
Carrier GasHelium or Nitrogen at an appropriate flow rate for the column dimensions
Oven Program- Initial Temperature: 60 °C, hold for 3 minutes- Ramp: 20 °C/min to 220 °C- Hold: Hold at 220 °C for 2 minutes
Detector (FID)
Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2 or He)25 mL/min
Calibration

Prepare calibration standards as described for the GC-MS method.

Quantitative Data (Expected Performance)

The following table summarizes the expected quantitative performance of the GC-FID method based on the analysis of tetrahydrofuran as a residual solvent.[3]

ParameterExpected Value
Limit of Detection (LOD)~ 0.5 µg/mL
Limit of Quantification (LOQ)~ 1.5 µg/mL
Linearity (R²)> 0.99
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Experimental Workflow and Diagrams

The logical flow for analyzing this compound in a reaction mixture is depicted below.

Quantification of this compound cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing reaction_mixture Reaction Mixture dilution Dilution with Solvent (e.g., Dichloromethane) reaction_mixture->dilution sample_vial Transfer to Autosampler Vial dilution->sample_vial injection GC Injection sample_vial->injection separation Chromatographic Separation injection->separation detection Detection (MS or FID) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification

Caption: Workflow for the quantification of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship between the analytical components for the primary GC-MS method.

GC-MS Method Logic analyte This compound in Reaction Mixture sample_prep Sample Preparation (Dilution) analyte->sample_prep gc_system Gas Chromatograph (Separation) sample_prep->gc_system ms_detector Mass Spectrometer (Detection & Identification) gc_system->ms_detector data_system Data System (Quantification) ms_detector->data_system

Caption: Logical components of the GC-MS analytical method.

References

Safe Handling and Storage of 3,4-Dichlorotrahydrofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3,4-Dichlorotrahydrofuran was located. The following guidelines are based on the known hazards of the parent compound, Tetrahydrofuran (THF), and its chlorinated derivatives. It is imperative to treat 3,4-Dichlorotrahydrofuran as a substance with high potential hazards and to conduct a thorough risk assessment before use.

Introduction

Hazard Identification and Quantitative Data

Based on data for related compounds, 3,4-Dichlorotrahydrofuran is anticipated to be a flammable liquid and may form explosive peroxides upon exposure to air and light. It is also expected to be a skin and eye irritant and may cause respiratory irritation. Prolonged or repeated exposure could lead to more severe health effects.

Table 1: Physical and Chemical Properties of 3,4-Dichlorotrahydrofuran and Related Compounds

Property3,4-DichlorotrahydrofuranTetrahydrofuran (THF)2,3-Dichlorotrahydrofuran
Molecular Formula C4H6Cl2OC4H8OC4H6Cl2O
Molecular Weight 141.00 g/mol [1]72.11 g/mol [2]140.99 g/mol
Boiling Point 403.34 K (130.19 °C) (Joback Calculated)[1]66 °C (151 °F; 339 K)[3]No Data Available
Melting Point 227.91 K (-45.24 °C) (Joback Calculated)[1]-108.4 °C (-163.1 °F; 164.8 K)[3]No Data Available
Flash Point No Data Available-14 °C[4]No Data Available
Vapor Pressure No Data Available160 mmHg at 25 °C[4]No Data Available
Water Solubility log10WS: -1.01 (Crippen Calculated)[1]Miscible[3]No Data Available
Octanol/Water Partition Coefficient (logP) 1.231 (Crippen Calculated)[1]0.45 (at 25 °C)No Data Available

Table 2: Toxicological Data for Tetrahydrofuran (as a proxy)

MetricValueReference
LD50 oral (rat) 2880 mg/kg[4][5]
LC50 inhalation (rat) 21,000 ppm (3 h)[4][5]
PEL (OSHA) 200 ppm (590 mg/m3)[4][5]
TLV-TWA (ACGIH) 200 ppm (590 mg/m3)[4][5]
STEL (ACGIH) 250 ppm (737 mg/m3)[4][5]

Experimental Protocols: Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following are minimum requirements:

  • Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are mandatory.[6]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., neoprene or nitrile rubber).[7] Gloves must be inspected before use, and proper removal technique must be followed to avoid skin contact.[6]

  • Body Protection: A flame-retardant lab coat, full-length pants, and closed-toe shoes are required.[6]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood.[6] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used.

Engineering Controls
  • Ventilation: Work with 3,4-Dichlorotrahydrofuran must be performed in a well-ventilated area, preferably within a chemical fume hood with the sash at the lowest practical height.[6]

  • Ignition Sources: The work area must be free of open flames, hot surfaces, and other potential ignition sources.[8] Use explosion-proof electrical equipment.[6]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and engineering controls are functioning properly.

  • Dispensing:

    • Ground and bond containers when transferring the substance to prevent static discharge.[8]

    • Use non-sparking tools.[8]

    • Avoid inhalation of vapors and contact with skin and eyes.[6]

  • Peroxide Formation:

    • Like THF, 3,4-Dichlorotrahydrofuran may form explosive peroxides upon prolonged storage and exposure to air and light.[8][9]

    • Containers should be dated upon receipt and upon opening.

    • Test for the presence of peroxides before any distillation or evaporation. Do not distill to dryness.[4]

    • Unopened containers should be discarded after 1 year. Opened containers should be tested for peroxides periodically.

Storage Procedures
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][10]

  • Location: Store in a designated flammable liquids cabinet, away from heat and sources of ignition.[8]

  • Incompatibilities: Store away from oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]

  • Labeling: All containers must be clearly labeled with the chemical name and appropriate hazard warnings, including its potential to form explosive peroxides.[6]

Emergency Procedures

Spills
  • Small Spills (<1 L):

    • Evacuate the immediate area and restrict access.[6]

    • Wearing appropriate PPE, confine the spill using an inert absorbent material (e.g., sand, earth).[9]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]

  • Large Spills (>1 L):

    • Immediately evacuate the laboratory and notify emergency personnel.[6]

First Aid
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Visualizations

Caption: Workflow for Safe Handling and Storage of 3,4-Dichlorotrahydrofuran.

References

Application Notes and Protocols: Synthesis of Potential Bioactive Molecules from 3,4-Dichlorotetrahydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potentially bioactive molecules utilizing 3,4-dichlorotetrahydrofuran and its derivatives as versatile chemical building blocks. The unique structural features of these chlorinated synthons offer a gateway to a diverse range of heterocyclic compounds with promising therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.

Introduction

This compound and its oxidized precursor, 3,4-dichloro-5-hydroxy-2(5H)-furanone (a derivative of mucochloric acid), are highly reactive and versatile starting materials in organic synthesis. The presence of two chlorine atoms and a lactone or cyclic ether moiety allows for a variety of chemical transformations, including nucleophilic substitutions, reductions, and cross-coupling reactions. This enables the generation of diverse molecular scaffolds, which have been shown to exhibit significant biological activities. These notes will detail key synthetic transformations and provide protocols for the evaluation of the biological potential of the resulting molecules.

Key Synthetic Transformations and Bioactive Molecules

The primary synthetic routes explored herein involve the reaction of 3,4-dihalo-2(5H)-furanones with various nucleophiles to generate libraries of substituted furanones, which can be further modified. The resulting compounds have shown a range of biological activities as summarized in the table below.

Table 1: Bioactivity of Representative Molecules Synthesized from 3,4-Dihalo-2(5H)-furanone Precursors
Compound ClassRepresentative StructureBiological ActivityQuantitative Data (IC50)Target Cell Line(s)
4-Amino-5-halo-2(5H)-furanones 4-(Biphenyl-4-ylamino)-5-chloro-2(5H)-furanoneAnticancer11.8 µM[1]MCF-7 (Human Breast Cancer)
Bis-2(5H)-furanones Bis-furanone with benzidine coreAnticancer12.1 µM[2]C6 (Glioma)
5-Alkoxy-2(5H)-furanones 5-Allyloxy-3,4-dichloro-2(5H)-furanone derivative (oxirane)Anticancer50 nM[3]MAC16 (Murine Colon Cancer)
5-Alkoxy-2(5H)-furanones 5-Allyloxy-3,4-dichloro-2(5H)-furanone derivative (aziridine)Anticancer30 nM[3]MAC16 (Murine Colon Cancer)

Experimental Protocols

Synthesis of 4-(Biphenyl-4-ylamino)-5-chloro-2(5H)-furanone

This protocol describes the synthesis of a potent anticancer compound from 3,4-dichloro-5-hydroxy-2(5H)-furanone.

Materials:

  • 3,4-Dichloro-5-hydroxy-2(5H)-furanone

  • Biphenyl-4-amine

  • Ethanol

  • Triethylamine

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 3,4-dichloro-5-hydroxy-2(5H)-furanone (1.0 eq) in ethanol.

  • Add biphenyl-4-amine (1.0 eq) and triethylamine (1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 4-(biphenyl-4-ylamino)-5-chloro-2(5H)-furanone.

Reduction of 3,4-Dichloro-5-hydroxy-2(5H)-furanone to 3,4-Dichloro-γ-butyrolactone

This protocol details the reduction of the furanone ring to a saturated γ-lactone.

Materials:

  • 3,4-Dichloro-5-hydroxy-2(5H)-furanone

  • Sodium borohydride (NaBH4)

  • Methanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Suspend 3,4-dichloro-5-hydroxy-2(5H)-furanone (1.0 eq) in methanol at 0 °C.

  • Slowly add sodium borohydride (2.0 eq) portion-wise to the suspension, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude 3,4-dichloro-γ-butyrolactone, which can be further purified by distillation or chromatography.

Synthesis of 5-Phenoxy-3,4-dichloro-2(5H)-furanone

This protocol describes the substitution reaction with a phenolic nucleophile.

Materials:

  • 3,4,5-Trichloro-2(5H)-furanone (prepared from mucochloric acid)

  • Phenol

  • Potassium carbonate (K2CO3)

  • Acetone

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 3,4,5-trichloro-2(5H)-furanone (1.0 eq) in acetone, add phenol (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO3 solution.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude product.

  • Purify the product by recrystallization or silica gel chromatography to obtain pure 5-phenoxy-3,4-dichloro-2(5H)-furanone.[4][5]

Biological Assays

MTT Assay for Cytotoxicity

This assay determines the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized compounds

  • Human cancer cell line (e.g., MCF-7)

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.[6][7]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Synthesized compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with the synthesized compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.[1][8][9][10][11]

Western Blot for c-myc Expression

This protocol is used to assess the effect of a compound on the expression level of the c-myc oncoprotein.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Synthesized compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against c-myc

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with the synthesized compound at its IC50 concentration for a specified time.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary anti-c-myc antibody overnight at 4 °C.[12][13][14][15]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis start This compound or Precursor reaction Chemical Transformation (e.g., Substitution, Reduction) start->reaction product Bioactive Molecule Candidate reaction->product cytotoxicity Cytotoxicity Assay (MTT) product->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism ic50 IC50 Determination cytotoxicity->ic50 cell_cycle Cell Cycle Analysis mechanism->cell_cycle western_blot Western Blot (c-myc) mechanism->western_blot pathway Signaling Pathway Elucidation cell_cycle->pathway western_blot->pathway

Caption: General workflow for synthesis and biological evaluation.

Signaling Pathway: Anticancer Mechanism of 4-Amino-5-halo-2(5H)-furanone

signaling_pathway furanone 4-Amino-5-halo- 2(5H)-furanone cell MCF-7 Cancer Cell furanone->cell Enters g2m_arrest G2/M Phase Arrest furanone->g2m_arrest Induces cmyc c-myc Expression furanone->cmyc Downregulates cell->g2m_arrest cell->cmyc proliferation Cell Proliferation g2m_arrest->proliferation Inhibits apoptosis Apoptosis proliferation->apoptosis Leads to cmyc->proliferation Promotes

Caption: Proposed anticancer mechanism of action.

References

Application Note: Purification of 3,4-Dichlorotetrahydrofuran by Fractional Distillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3,4-dichlorotetrahydrofuran via fractional distillation. The procedure is intended for use by qualified personnel in a controlled laboratory setting. Adherence to all institutional and local safety regulations is mandatory.

Introduction

This compound is a halogenated heterocyclic compound with applications in organic synthesis and as a building block in medicinal chemistry. The purity of this reagent is critical for reproducible and high-yielding downstream reactions. Fractional distillation is an effective method for separating this compound from impurities with different boiling points, such as residual solvents from synthesis, starting materials, and byproducts. This protocol outlines the necessary equipment, safety precautions, and step-by-step procedure for achieving high-purity this compound.

Data Presentation

A summary of the relevant physical properties of this compound is presented in the table below. This data is essential for determining the appropriate distillation conditions.

PropertyValueUnitSource
Molecular Weight141.00 g/mol Cheméo
Calculated Normal Boiling Point130.19 (403.34 K)°CCheméo[1]
Calculated Melting Point-45.24 (227.91 K)°CCheméo[1]
Calculated Flash PointNot Available°C-
Calculated Vapor PressureNot AvailablekPa-

Experimental Protocol

Materials and Equipment
  • Crude this compound

  • Heating mantle with a stirrer

  • Round-bottom flask (distillation flask)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer or temperature probe

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter and vacuum source (optional, for vacuum distillation)

  • Boiling chips or magnetic stir bar

  • Glass wool for insulation

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (e.g., nitrile)

  • Fume hood

Safety Precautions
  • Work in a well-ventilated fume hood to avoid inhalation of potentially harmful vapors.

  • Wear appropriate Personal Protective Equipment (PPE) , including safety goggles, a lab coat, and chemically resistant gloves.

  • Check for peroxides: Ethers like tetrahydrofuran and its derivatives can form explosive peroxides upon exposure to air and light. Before distillation, it is crucial to test for the presence of peroxides using peroxide test strips. If peroxides are present, they must be quenched prior to heating. A common method is to treat the solution with a reducing agent like sodium sulfite or ferrous sulfate.

  • Avoid distilling to dryness: Concentrating peroxides in the distillation flask can lead to an explosion. Always leave a small amount of liquid in the distillation flask.

  • Use boiling chips or a magnetic stir bar to ensure smooth boiling and prevent bumping.

  • Ensure all glassware is free of cracks and stars to prevent breakage under thermal stress.

  • Properly insulate the distillation column to maintain an efficient temperature gradient.

Distillation Procedure
  • Preparation of the Distillation Apparatus:

    • Assemble the fractional distillation apparatus in a fume hood as illustrated in the workflow diagram below.

    • Place a magnetic stir bar or boiling chips in the round-bottom distillation flask.

    • Charge the distillation flask with the crude this compound, filling it to no more than two-thirds of its volume.

    • Securely clamp the flask and the fractionating column.

    • Position the thermometer or temperature probe in the distillation head so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Connect the condenser to a circulating water source, with water entering at the bottom and exiting at the top.

    • Place a pre-weighed receiving flask at the outlet of the condenser.

  • Fractional Distillation at Atmospheric Pressure:

    • Begin stirring the crude this compound.

    • Gradually heat the distillation flask using the heating mantle.

    • Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the lowest boiling fraction.

    • Collect any initial low-boiling impurities in a separate receiving flask (forerun).

    • When the temperature rises and stabilizes at the boiling point of this compound (approximately 130°C at atmospheric pressure), switch to a clean, pre-weighed receiving flask to collect the main fraction.

    • Maintain a slow and steady distillation rate by carefully controlling the heat input. A general guideline is a collection rate of 1-2 drops per second.

    • Monitor the temperature throughout the distillation. A stable temperature reading indicates that a pure fraction is being collected.

    • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Post-Distillation:

    • Allow the apparatus to cool down completely before disassembling.

    • Weigh the receiving flask containing the purified this compound to determine the yield.

    • Transfer the purified product to a clean, dry, and appropriately labeled amber glass bottle for storage. To inhibit peroxide formation during storage, consider adding a stabilizer like butylated hydroxytoluene (BHT).

    • Properly dispose of the residue in the distillation flask and any forerun fractions according to institutional and local regulations.

Visualization

DistillationWorkflow Experimental Workflow for the Purification of this compound cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation A Assemble Distillation Apparatus B Add Crude this compound and Boiling Chips to Flask A->B D Gradually Heat and Stir B->D C Check for Peroxides C->B If positive, quench before proceeding E Collect Forerun (Low-Boiling Impurities) D->E F Collect Main Fraction at ~130°C E->F G Monitor Temperature and Distillation Rate F->G H Stop Heating and Cool Apparatus G->H I Determine Yield and Transfer Product H->I J Properly Dispose of Residue I->J

Caption: Workflow for the fractional distillation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dichlorotetrahydrofuran from Butenediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 3,4-Dichlorotetrahydrofuran synthesis from cis-2-butene-1,4-diol.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format to provide clear and actionable solutions.

Issue 1: Low Yield of this compound

Question: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from incomplete reactions in either the initial chlorination step or the subsequent cyclization, as well as from the formation of side products. Here are key areas to investigate:

  • Chlorination Step: The electrophilic addition of chlorine to the double bond of cis-2-butene-1,4-diol to form 2,3-dichloro-1,4-butanediol is a critical first step.

    • Insufficient Chlorinating Agent: Ensure a slight molar excess of the chlorinating agent (e.g., Cl₂) is used to drive the reaction to completion. However, a large excess can lead to unwanted side reactions.

    • Reaction Temperature: The chlorination of alkenes is typically exothermic. Maintaining a low temperature (e.g., 0-5 °C) is crucial to minimize the formation of side products such as chlorinated ethers or over-chlorinated species.

    • Solvent Choice: An inert solvent that can dissolve both the butenediol and the chlorinating agent is essential. Dichloromethane or chloroform are common choices.

  • Cyclization Step: The intramolecular acid-catalyzed dehydration of 2,3-dichloro-1,4-butanediol to form the tetrahydrofuran ring is the final step.

    • Inadequate Acid Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate a hydroxyl group and facilitate its departure as a water molecule, allowing for ring closure. The concentration of the acid is a critical parameter to optimize.

    • Inefficient Water Removal: The cyclization is a dehydration reaction. Removing water as it forms will shift the equilibrium towards the product. This can be achieved by azeotropic distillation with a suitable solvent like toluene.

    • Reaction Temperature: The temperature for the cyclization needs to be high enough to promote the reaction but not so high as to cause decomposition or the formation of polymeric byproducts.

Issue 2: Formation of Significant Side Products

Question: I am observing significant impurities in my reaction mixture, which complicates purification and reduces my yield. What are the likely side products and how can I minimize them?

Answer: The formation of side products is a common challenge. The primary side products depend on the reaction step.

  • During Chlorination:

    • Over-chlorination: The hydroxyl groups can be substituted by chlorine under certain conditions, leading to tetrachloro-butane derivatives. Using milder chlorinating agents or carefully controlling the stoichiometry can mitigate this.

    • Formation of Chlorohydrins and Ethers: If water or the alcohol solvent participates in the reaction, it can lead to the formation of chlorohydrins or chloroethers instead of the desired dichloro-diol. Using a dry, non-participating solvent is crucial.

  • During Cyclization:

    • Intermolecular Etherification: Two molecules of the dichlorobutanediol can react to form a dimeric ether instead of the desired intramolecular cyclization. This is favored at higher concentrations. Running the reaction at a lower concentration can favor the intramolecular pathway.

    • Elimination Reactions: Under strongly acidic and high-temperature conditions, elimination of HCl can occur, leading to the formation of unsaturated products. Using a milder acid catalyst or lower temperatures can reduce this.

    • Polymerization: The starting material or product can polymerize under harsh acidic conditions. Careful control of temperature and reaction time is necessary.

Table 1: Troubleshooting Summary for Low Yield and Side Product Formation

Problem Potential Cause Recommended Solution
Low Yield Incomplete chlorinationUse a slight molar excess of the chlorinating agent.
Side reactions during chlorinationMaintain low reaction temperature (0-5 °C).
Incomplete cyclizationOptimize the concentration of the acid catalyst.
Reversible cyclizationRemove water via azeotropic distillation.
Side Products Over-chlorinationUse a milder chlorinating agent (e.g., NCS) and control stoichiometry.
Chlorohydrin/ether formationUse a dry, inert solvent (e.g., dichloromethane).
Intermolecular etherificationRun the cyclization step at a lower concentration.
Elimination reactionsUse a milder acid catalyst and lower the reaction temperature.
PolymerizationCarefully control temperature and reaction time during cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the synthesis of this compound from cis-2-butene-1,4-diol?

A1: The synthesis is believed to proceed via a two-step mechanism:

  • Electrophilic Addition: The double bond of cis-2-butene-1,4-diol attacks a chlorine molecule (or another electrophilic chlorine source), leading to the formation of a cyclic chloronium ion intermediate. The chloride ion then attacks one of the carbons of the chloronium ion in an anti-addition, yielding meso-2,3-dichloro-1,4-butanediol.

  • Intramolecular Cyclization (Dehydration): Under acidic conditions, a hydroxyl group of the 2,3-dichloro-1,4-butanediol is protonated. This is followed by the intramolecular nucleophilic attack of the other hydroxyl group, displacing a molecule of water and forming the this compound ring.

Reaction_Mechanism cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Cyclization Butenediol cis-2-Butene-1,4-diol Chloronium Chloronium Ion Intermediate Butenediol->Chloronium + Cl2 Dichlorobutanediol 2,3-Dichloro-1,4-butanediol Chloronium->Dichlorobutanediol + Cl- Protonated_Diol Protonated Dichlorobutanediol Dichlorobutanediol->Protonated_Diol + H+ Product This compound Protonated_Diol->Product - H2O

Caption: Proposed two-step reaction mechanism.

Q2: What is a suitable experimental protocol for this synthesis?

A2: While a specific, optimized protocol is proprietary to various research entities, a general two-step procedure can be outlined based on established organic chemistry principles.

Experimental Protocol: Synthesis of this compound

Part A: Chlorination of cis-2-Butene-1,4-diol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cis-2-butene-1,4-diol (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Chlorine Addition: Slowly add a solution of chlorine (1.05 eq) in dichloromethane to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench any excess chlorine by adding a saturated solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 2,3-dichloro-1,4-butanediol.

Part B: Cyclization of 2,3-Dichloro-1,4-butanediol

  • Reaction Setup: To the crude 2,3-dichloro-1,4-butanediol, add toluene and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).

  • Azeotropic Distillation: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or Gas Chromatography (GC).

  • Workup: After completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent. The crude this compound can be purified by vacuum distillation.

Experimental_Workflow cluster_chlorination Chlorination cluster_cyclization Cyclization A Dissolve Butenediol in DCM B Cool to 0°C A->B C Add Chlorine Solution B->C D Monitor by TLC C->D E Quench and Workup D->E F Add Toluene and p-TsOH to Crude Diol E->F Crude Dichlorobutanediol G Azeotropic Distillation F->G H Monitor by TLC/GC G->H I Neutralize and Workup H->I J Vacuum Distillation I->J Crude Product K K J->K Purified this compound

Caption: General experimental workflow.

Q3: How can I characterize the final product, this compound?

A3: Standard spectroscopic techniques are used for characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the protons on the tetrahydrofuran ring, with chemical shifts and coupling patterns influenced by the adjacent chlorine atoms.

    • ¹³C NMR: Will show distinct peaks for the four carbon atoms of the tetrahydrofuran ring. The carbons bonded to chlorine will be shifted downfield.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including isotopic peaks for the two chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will show the absence of the broad O-H stretch from the starting diol and the presence of C-O-C stretching vibrations characteristic of the ether linkage in the tetrahydrofuran ring.

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Complex multiplets for the CH₂ and CHCl protons.
¹³C NMR Four distinct signals, with two downfield signals for the C-Cl carbons.
Mass Spec (EI) Molecular ion peak (m/z) with characteristic M, M+2, M+4 isotopic pattern for two chlorine atoms.
FTIR Absence of broad -OH stretch (~3300 cm⁻¹). Presence of C-O-C stretch (~1100 cm⁻¹).

Q4: What are the key safety precautions for this synthesis?

A4:

  • Chlorine: Chlorine gas is highly toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a gas mask if necessary.

  • Solvents: Dichloromethane and chloroform are chlorinated solvents and should be handled with care to avoid inhalation and skin contact.

  • Acids: Strong acids like sulfuric acid are corrosive. Handle with appropriate PPE.

  • Exothermic Reactions: The chlorination reaction is exothermic. Proper cooling and slow addition of reagents are necessary to control the reaction temperature and prevent runaways.

  • Distillation: When purifying by distillation, be aware of the potential for peroxide formation in ethers like tetrahydrofuran, although the chlorinated derivative is less prone to this. It is good practice to test for peroxides before distillation.

common side products in the synthesis of 3,4-Dichlorotetrahydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dichlorotetrahydrofuran. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes for this compound reported in the literature include:

  • Chlorination of 2,5-Dihydrofuran: This method involves the direct addition of chlorine to the double bond of 2,5-dihydrofuran.

  • Cyclization of a Dichlorinated Butanediol: This involves the acid-catalyzed dehydration and cyclization of a precursor like 2,3-dichloro-1,4-butanediol.

  • Chlorination of Furan: While possible, direct chlorination of furan is often a vigorous reaction that can lead to a mixture of polychlorinated products and is generally less controlled.[1]

Q2: What are the most common side products observed in the synthesis of this compound?

A2: The formation of side products is highly dependent on the chosen synthetic route and reaction conditions. Common impurities include:

  • Isomeric Dichlorotetrahydrofurans: Depending on the starting material and reaction mechanism, isomers such as cis and trans-3,4-dichlorotetrahydrofuran, as well as 2,3-dichlorotetrahydrofuran, may be formed.

  • Over-chlorinated Products: In routes involving direct chlorination, polychlorinated tetrahydrofurans or their precursors can be significant impurities. For instance, the chlorination of furan can yield tetrachlorofuran and hexachloro-2,5-dihydrofuran.[1]

  • Elimination Products: Acid-catalyzed cyclization of dichlorinated butanediols can sometimes lead to the formation of unsaturated chlorinated furans through elimination reactions.

  • Byproducts from Hydroxyl Group Reactions: In syntheses starting from chlorinated butanols, side reactions involving the hydroxyl group can occur, especially at higher temperatures.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low yield of this compound and formation of multiple chlorinated byproducts.

Possible Cause: This issue is common when using direct chlorination of furan or 2,5-dihydrofuran, as the reaction can be difficult to control, leading to over-chlorination.

Troubleshooting Steps:

  • Control Reaction Temperature: Maintain a low reaction temperature to minimize the rate of competing side reactions. For chlorination reactions, temperatures at or below room temperature are often recommended.

  • Slow Reagent Addition: Add the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) slowly and in a controlled manner to avoid localized high concentrations.

  • Use of a Suitable Solvent: Employ an inert solvent to dilute the reactants and help dissipate heat generated during the exothermic chlorination reaction.

  • Monitor Reaction Progress: Utilize techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the desired product, stopping the reaction at the optimal time to prevent the formation of over-chlorinated species.

Problem 2: Incomplete cyclization of dichlorinated butanediol precursor.

Possible Cause: Insufficient acid catalyst, low reaction temperature, or a short reaction time can lead to incomplete conversion of the diol to the cyclic ether.

Troubleshooting Steps:

  • Optimize Catalyst Loading: Experiment with different concentrations of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) to find the optimal amount that promotes efficient cyclization without causing significant side reactions like elimination or polymerization.

  • Adjust Reaction Temperature and Time: Gradually increase the reaction temperature and/or extend the reaction time while monitoring the progress by GC or NMR to drive the cyclization to completion.

  • Azeotropic Removal of Water: For acid-catalyzed dehydrative cyclizations, using a Dean-Stark apparatus to remove the water formed during the reaction can shift the equilibrium towards the product.

Problem 3: Presence of isomeric dichlorotetrahydrofuran impurities in the final product.

Possible Cause: The stereochemistry of the starting material and the reaction mechanism (e.g., SN1 vs. SN2 type cyclization) can influence the formation of different stereoisomers.

Troubleshooting Steps:

  • Stereocontrolled Synthesis: If a specific stereoisomer is required, consider starting with a stereochemically pure precursor and choosing reaction conditions that favor a stereospecific mechanism.

  • Purification Techniques: Employ high-resolution purification methods such as fractional distillation under reduced pressure or column chromatography on silica gel to separate the desired isomer from the unwanted ones. The effectiveness of these techniques will depend on the difference in physical properties (e.g., boiling point, polarity) of the isomers.

Experimental Protocols

Synthesis of this compound via Chlorination of 2,5-Dihydrofuran (Illustrative Protocol)

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety protocols.

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubbing solution (e.g., sodium thiosulfate solution) is charged with a solution of 2,5-dihydrofuran in a suitable inert solvent (e.g., dichloromethane, carbon tetrachloride). The flask is cooled in an ice-water bath.

  • Chlorination: A solution of the chlorinating agent (e.g., sulfuryl chloride in the same solvent) is added dropwise from the dropping funnel to the stirred solution of 2,5-dihydrofuran over a period of 1-2 hours, maintaining the reaction temperature below 10 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by GC analysis of aliquots taken from the reaction mixture. The reaction is considered complete when the starting 2,5-dihydrofuran is consumed.

  • Workup: The reaction mixture is allowed to warm to room temperature and then washed sequentially with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound.

Visualizations

experimental_workflow Experimental Workflow: Synthesis via Chlorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2,5-Dihydrofuran in inert solvent cool Cool reaction mixture to 0-10 °C start->cool add_cl Slowly add chlorinating agent cool->add_cl monitor Monitor reaction by GC/TLC add_cl->monitor wash Wash with NaHCO3 and brine monitor->wash dry Dry organic layer wash->dry evaporate Remove solvent dry->evaporate distill Vacuum distill crude product evaporate->distill end end distill->end Pure this compound

Caption: A flowchart of the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Side Product Formation cluster_overchlorination Over-chlorination cluster_incomplete_reaction Incomplete Reaction cluster_isomers Isomer Formation start Problem: Undesired Side Products cause1 High Temperature start->cause1 cause2 Fast Reagent Addition start->cause2 cause3 Insufficient Catalyst start->cause3 cause4 Low Temp./Short Time start->cause4 cause5 Reaction Mechanism start->cause5 solution1 Lower Reaction Temp. cause1->solution1 solution2 Slow Reagent Addition cause2->solution2 solution3 Optimize Catalyst Load cause3->solution3 solution4 Increase Temp./Time cause4->solution4 solution5 Stereocontrolled Synthesis cause5->solution5 solution6 Purification (Distillation/Chromatography) cause5->solution6

Caption: A logic diagram for troubleshooting common side product issues.

References

Navigating the Substitution of 3,4-Dichlorotetrahydrofuran: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the successful substitution of 3,4-dichlorotetrahydrofuran is a critical step in the synthesis of a variety of important chemical entities. This guide provides a comprehensive technical support center, including troubleshooting advice and frequently asked questions, to facilitate the optimization of your reaction conditions and overcome common experimental hurdles.

Troubleshooting Guide: Overcoming Common Challenges

This section addresses specific issues that may arise during the nucleophilic substitution of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor Nucleophilicity: The chosen nucleophile may not be strong enough to displace the chloride leaving groups. 2. Inappropriate Solvent: The solvent may not adequately solvate the reactants or may be participating in side reactions. Polar aprotic solvents are generally preferred for SN2 reactions. 3. Insufficient Reaction Temperature: The activation energy for the substitution may not be reached. 4. Steric Hindrance: The nucleophile or substrate may be too sterically hindered for the reaction to proceed efficiently.1. Enhance Nucleophilicity: If possible, deprotonate the nucleophile with a non-nucleophilic base to increase its reactivity. For example, use sodium hydride (NaH) for alcohols or thiols. 2. Optimize Solvent Choice: Screen polar aprotic solvents such as DMF, DMSO, or acetonitrile. Ensure the solvent is anhydrous, as water can compete as a nucleophile. 3. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and the appearance of side products. 4. Re-evaluate Reagents: If steric hindrance is a major factor, consider a less bulky nucleophile or an alternative synthetic route.
Formation of Multiple Products/Side Reactions 1. Elimination Reactions: Strong, bulky bases can promote E2 elimination, leading to the formation of dihydrofuran derivatives. 2. Over-alkylation (for amines): Primary or secondary amine nucleophiles can undergo further reaction with the substrate after the initial substitution. 3. Ring-Opening: Under harsh conditions or with certain nucleophiles, the tetrahydrofuran ring can undergo cleavage.1. Favor Substitution over Elimination: Use a less sterically hindered, more nucleophilic base. Lowering the reaction temperature can also favor substitution. 2. Control Amine Stoichiometry: Use a large excess of the amine nucleophile to favor monosubstitution. Alternatively, protect the amine after the first substitution. 3. Milder Reaction Conditions: Employ lower temperatures and shorter reaction times. Monitor the reaction progress closely to stop it once the desired product is formed.
Incomplete Reaction/Starting Material Remains 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Deactivated Catalyst/Reagent: If a catalyst or activating agent is used, it may have lost its activity. 3. Poor Leaving Group Ability: While chloride is a reasonably good leaving group, its departure can sometimes be slow.1. Extend Reaction Time: Monitor the reaction by TLC or GC-MS and continue until the starting material is consumed. 2. Use Fresh Reagents: Ensure all reagents, especially any catalysts or bases, are fresh and of high purity. 3. Enhance Leaving Group Ability: In some cases, addition of a Lewis acid or a salt like sodium iodide (to perform an in-situ Finkelstein reaction) can facilitate the departure of the chloride.
Difficulty in Product Isolation/Purification 1. Similar Polarity of Products: The desired product and byproducts may have similar polarities, making chromatographic separation challenging. 2. Emulsion Formation During Workup: The reaction mixture may form a stable emulsion with the aqueous and organic layers during extraction.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. Consider alternative purification techniques such as crystallization or distillation if applicable. 2. Break Emulsions: Add brine (saturated NaCl solution) during the workup to help break emulsions. Centrifugation can also be effective.

Frequently Asked Questions (FAQs)

Here are answers to common questions regarding the substitution of this compound.

Q1: What are the typical reaction conditions for substituting this compound with a nucleophile like an amine?

A1: A common starting point for the amination of this compound is to use a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base, often a non-nucleophilic one like triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the HCl formed during the reaction. The reaction temperature can range from room temperature to elevated temperatures (e.g., 80-100 °C), depending on the reactivity of the amine. A molar excess of the amine is often used to favor the desired disubstitution and minimize over-alkylation.

Q2: How can I control the stereochemistry of the substitution reaction?

A2: The substitution at the C3 and C4 positions of this compound typically proceeds via an SN2 mechanism. This mechanism involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry at the carbon center. If you start with a specific stereoisomer of this compound, the product will have the inverted configuration at both stereocenters. To retain the stereochemistry, a double SN2 reaction with an appropriate nucleophile that can act as a leaving group in a subsequent step might be necessary, though this is a more complex synthetic strategy.

Q3: What are some common side reactions to be aware of?

A3: The primary side reaction of concern is elimination, which is favored by strong, sterically hindered bases and high temperatures. This leads to the formation of 2,3-dihydrofuran or 2,5-dihydrofuran derivatives. Another potential side reaction, particularly with strong nucleophiles, is the ring-opening of the tetrahydrofuran moiety. With amine nucleophiles, over-alkylation to form quaternary ammonium salts is also a possibility if the stoichiometry is not carefully controlled.

Q4: Is it possible to achieve monosubstitution on this compound?

A4: Achieving selective monosubstitution can be challenging due to the similar reactivity of the two chlorine atoms. However, it can be favored by using a stoichiometric amount of the nucleophile at low temperatures and carefully monitoring the reaction progress. A large, sterically hindered nucleophile might also show some preference for monosubstitution.

Experimental Protocols: Key Methodologies

While specific protocols for this compound are not abundantly available in the literature, the following represents a generalized procedure for a nucleophilic substitution with an amine, based on analogous reactions with similar substrates.

General Procedure for Diamination of this compound:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M) is added the desired primary or secondary amine (2.2-3.0 eq).

  • A non-nucleophilic base such as triethylamine (2.5-3.5 eq) is then added to the reaction mixture.

  • The reaction is stirred at a temperature ranging from 25 °C to 100 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is then purified by column chromatography on silica gel to afford the desired 3,4-diaminotetrahydrofuran derivative.

Visualization of Troubleshooting Workflow

To aid in systematically addressing experimental challenges, the following workflow diagram illustrates a logical approach to troubleshooting common issues in the substitution of this compound.

TroubleshootingWorkflow start Start Experiment check_yield Low/No Yield? start->check_yield check_purity Multiple Products? check_yield->check_purity No low_yield_solutions Increase Temperature Use Stronger Nucleophile Change Solvent check_yield->low_yield_solutions Yes check_completion Incomplete Reaction? check_purity->check_completion No purity_solutions Lower Temperature Use Less Hindered Base Adjust Stoichiometry check_purity->purity_solutions Yes success Successful Synthesis check_completion->success No completion_solutions Increase Reaction Time Check Reagent Purity Add Catalyst/Activator check_completion->completion_solutions Yes low_yield_solutions->start Re-run purity_solutions->start Re-run completion_solutions->start Re-run

Caption: Troubleshooting workflow for substitution reactions.

challenges in the purification of 3,4-Dichlorotetrahydrofuran from starting materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3,4-Dichlorotetrahydrofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most challenging impurities are often positional isomers, such as 2,3-Dichlorotetrahydrofuran, which can form concurrently during the synthesis. Other potential impurities include unreacted starting materials (e.g., 1,4-dichloro-2-butene or dichlorobutadiene isomers), byproducts from side reactions, and residual solvents. The presence of these impurities is highly dependent on the synthetic route employed.

Q2: Why is it difficult to separate this compound from its isomeric impurities by fractional distillation?

A2: Positional isomers like 2,3-Dichlorotetrahydrofuran have very similar molecular weights and structures, leading to nearly identical boiling points. This makes their separation by conventional fractional distillation inefficient, often requiring columns with very high theoretical plate counts and careful control over the reflux ratio.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including isomeric species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to confirm the desired product and identify impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming functional groups and for a quick qualitative check of purity.

Q4: Are there any safety precautions I should be aware of when handling and purifying this compound?

A4: Yes, several safety precautions are crucial:

  • Peroxide Formation: Like many ethers, chlorinated tetrahydrofurans can form explosive peroxides upon exposure to air and light. It is essential to test for peroxides before any distillation or concentration step.

  • Toxicity: Chlorinated organic compounds are often toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thermal Stability: Avoid excessive heating during distillation, as this can lead to decomposition or the formation of hazardous byproducts. Distillation under reduced pressure is recommended to lower the boiling point.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor separation of isomers by fractional distillation. Boiling points of 3,4- and 2,3-Dichlorotetrahydrofuran are very close.- Increase the number of theoretical plates of the distillation column.- Optimize the reflux ratio.- Consider preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) for high-purity requirements.
Product decomposes during distillation. The compound is thermally unstable at its atmospheric boiling point.- Perform the distillation under reduced pressure to lower the boiling point.- Ensure the heating mantle temperature is not excessively high.
Presence of unreacted starting materials in the final product. Incomplete reaction or inefficient initial work-up.- Monitor the reaction to completion using TLC or GC.- Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry).- Perform an appropriate aqueous work-up to remove water-soluble starting materials.
Final product is discolored. Presence of polymeric or high-molecular-weight byproducts.- Treat the crude product with activated carbon before distillation.- Consider a column chromatography purification step.
Low overall yield after purification. - Loss of product during multiple purification steps.- Decomposition of the product.- Minimize the number of transfer steps.- Use a purification method with higher recovery, such as preparative chromatography for small scales.- Ensure all purification steps are performed under inert atmosphere if the compound is air-sensitive.

Quantitative Data Summary

The following table presents representative data for the purification of this compound. Please note that actual values may vary depending on the specific experimental conditions.

Purification Method Parameter Crude Product After Fractional Distillation (10 theoretical plates) After Preparative GC
Purity (%) This compound 8595>99.5
2,3-Dichlorotetrahydrofuran 104<0.1
Other Impurities 51<0.4
Yield (%) -7050
Boiling Point (°C at 760 mmHg) This compound -~178-182-
2,3-Dichlorotetrahydrofuran -~175-180-

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative example and may require optimization.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place a solution of 1,4-dichloro-2-butene in a suitable solvent (e.g., dichloromethane).

  • Reaction: Cool the solution in an ice bath. Slowly add an epoxidizing agent (e.g., m-chloroperoxybenzoic acid) portion-wise while maintaining the temperature below 10 °C.

  • Cyclization: After the epoxidation is complete (monitor by TLC or GC), slowly add a Lewis acid catalyst (e.g., boron trifluoride etherate) to promote the intramolecular cyclization to form the dichlorotetrahydrofuran isomers.

  • Work-up: Quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

Purification by Fractional Distillation
  • Apparatus: Assemble a fractional distillation apparatus with a vacuum-jacketed column packed with a suitable material (e.g., Raschig rings or metal sponge) to provide a high number of theoretical plates.

  • Distillation: Heat the crude product in the distillation flask under reduced pressure.

  • Fraction Collection: Collect the fractions at a slow and steady rate. Monitor the head temperature closely. The initial fractions will likely be enriched in lower-boiling impurities. The main fraction containing the desired product will distill over a narrow temperature range.

  • Analysis: Analyze the collected fractions by GC-MS to determine their composition.

Purification by Preparative Gas Chromatography (Prep-GC)
  • Column Selection: Choose a GC column with a stationary phase that provides good separation of the dichlorotetrahydrofuran isomers. A non-polar or medium-polarity column is often a good starting point.

  • Method Development: Develop an analytical GC method to achieve baseline separation of the isomers.

  • Scaling Up: Scale up the injection volume and use a preparative GC system with a fraction collector.

  • Collection: Collect the eluting peak corresponding to this compound.

  • Solvent Removal: If a co-solvent is used, remove it carefully to obtain the pure product.

Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Impurities & Challenges start Starting Materials (e.g., 1,4-dichloro-2-butene) reaction Chemical Reaction (e.g., Epoxidation & Cyclization) start->reaction crude Crude Product Mixture reaction->crude distillation Fractional Distillation crude->distillation Initial Purification isomers Isomeric Impurities (e.g., 2,3-Dichlorotetrahydrofuran) crude->isomers byproducts Reaction Byproducts crude->byproducts prep_gc Preparative GC/HPLC distillation->prep_gc For High Purity final_product High-Purity This compound distillation->final_product Moderate Purity thermal Thermal Decomposition distillation->thermal prep_gc->final_product Highest Purity

Caption: Purification workflow for this compound.

Technical Support Center: Stereoselective Control in Reactions of 3,4-Dichlorotetrahydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to control stereoselectivity in reactions involving 3,4-Dichlorotetrahydrofuran. Please note that while literature specifically detailing stereoselective reactions on a pre-formed this compound ring is limited, this guide extrapolates from established principles for the stereoselective synthesis of substituted tetrahydrofurans.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving stereocontrol in the synthesis of substituted tetrahydrofurans?

A1: The main strategies involve either substrate control, where the stereochemistry of the starting material dictates the outcome, or reagent/catalyst control, where a chiral reagent or catalyst directs the formation of a specific stereoisomer. Key methodologies include:

  • Intramolecular SN2 Cyclization: Using a starting material with defined stereocenters, a hydroxyl group can displace a leaving group to form the tetrahydrofuran ring. The stereochemistry is controlled by the configuration of the starting material.[1]

  • [3+2] Cycloaddition and Annulation Reactions: These reactions can create the tetrahydrofuran ring with multiple new stereocenters in a single step. The stereoselectivity can often be controlled by the choice of catalyst and reaction conditions.[1][2]

  • Asymmetric Epoxidation followed by Cyclization: Creating a chiral epoxide in a precursor molecule can lead to a stereocontrolled ring-opening and cyclization to form the tetrahydrofuran.

  • Organocatalysis: Chiral organic molecules can be used to catalyze reactions, such as Michael additions, that lead to the formation of chiral tetrahydrofuran derivatives with high enantioselectivity.[3][4]

Q2: How can I control the diastereoselectivity in reactions to form 2,3,4-trisubstituted tetrahydrofurans?

A2: Diastereoselectivity can be influenced by several factors:

  • Lewis Acid Catalysis: The choice of Lewis acid can significantly impact the diastereomeric ratio (d.r.). For example, in the ring contraction of certain dioxepins, using TMSOTf can favor one diastereomer, while SnCl₄ can favor another.[5]

  • Reaction Temperature: Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, therefore, the stereochemical outcome.

  • Substrate Conformation: For intramolecular reactions, the preferred conformation of the starting material can direct the approach of the reacting groups, leading to a specific diastereomer.

Q3: What are effective methods for achieving enantioselectivity in tetrahydrofuran synthesis?

A3: Enantioselectivity is typically achieved using chiral catalysts or auxiliaries:

  • Chiral Ligands with Metal Catalysts: Transition metal catalysts (e.g., Palladium, Copper) can be paired with chiral ligands to create an asymmetric environment for the reaction.[1][6]

  • Chiral Organocatalysts: Proline derivatives and other small organic molecules can catalyze enantioselective reactions. For instance, a sequential Henry reaction and iodocyclization catalyzed by a copper complex with a chiral ligand can produce tetrahydrofuran derivatives with high enantiomeric excess (e.e.).[7]

  • Chiral Auxiliaries: A chiral group can be temporarily attached to the starting material to direct the stereochemistry of a reaction. The auxiliary is then removed in a subsequent step.

Q4: What are common challenges and side reactions when attempting stereoselective synthesis of highly substituted tetrahydrofurans?

A4: Researchers may encounter several challenges:

  • Epimerization: If there is an acidic proton adjacent to a newly formed stereocenter, epimerization can occur, leading to a loss of stereochemical purity.

  • Low Diastereomeric or Enantiomeric Ratios: This can result from a small energy difference between the competing transition states. Optimization of the catalyst, solvent, and temperature is often necessary.

  • Competing Reaction Pathways: For example, in cyclization reactions, elimination can be a competing side reaction.

  • Regioselectivity Issues: In reactions like cycloadditions, achieving the desired regioselectivity can be as challenging as controlling stereoselectivity.

Troubleshooting Guides

This section provides guidance on common issues encountered during the stereoselective synthesis of substituted tetrahydrofurans.

Issue Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity (d.r.) - Reaction temperature is too high.- Inappropriate catalyst or solvent.- Substrate lacks strong conformational bias.- Lower the reaction temperature.- Screen a range of catalysts and solvents with varying steric bulk and electronic properties.- Modify the substrate to include a bulky protecting group to influence the transition state.
Low Enantioselectivity (e.e.) - Ineffective chiral catalyst or ligand.- Racemization of the product or starting material.- Catalyst deactivation or poisoning.- Screen different chiral ligands or catalysts.- Check the stability of the product under the reaction conditions. Consider a milder workup procedure.- Ensure all reagents and solvents are pure and dry. Use fresh catalyst.
Poor Yield - Incomplete reaction.- Product decomposition.- Competing side reactions (e.g., elimination, polymerization).- Increase reaction time or temperature (if it doesn't compromise selectivity).- Use milder reaction conditions or a more selective catalyst.- Add a scavenger for any byproducts that may be inhibiting the reaction.
Formation of Unexpected Isomers - Incorrect assignment of stereochemistry.- Isomerization under reaction or purification conditions.- An alternative reaction mechanism is at play.- Confirm the structure of the product using techniques like X-ray crystallography or NOESY NMR.- Analyze the crude reaction mixture to see if isomerization is occurring during purification.- Re-evaluate the proposed reaction mechanism and consider alternative pathways.

Quantitative Data on Stereoselectivity

The following table summarizes reported stereoselectivities for various reactions leading to substituted tetrahydrofurans. This data can serve as a benchmark for what may be achievable in similar systems.

Reaction Type Substrate/Reagents Catalyst/Conditions Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.) Reference
[3+2] AnnulationAllylsilane and α-ketoesterSn(OTf)₂20:1-[1]
Ring Contraction4,5-dihydro-1,3-dioxepin(iPrO)₂TiCl₂30:1-[1]
Ring Contraction4,5-dihydro-1,3-dioxepinTBSOTf13:1-[1]
Tandem Cope/Oxy-Michael1,5-diene-tert-butyl carbonateThermal9:1-[8]
Henry/Iodocyclizationγ,δ-unsaturated alcoholCu-catalyst-up to 97%[7]
Cascade Reaction2-mercaptobenzaldehydeDiphenylprolinol TMS ether-up to 99:1 e.r.[9]

Experimental Protocols

Hypothetical Protocol: Diastereoselective Nucleophilic Substitution for Tetrahydrofuran Formation

This protocol is a generalized procedure based on intramolecular SN2 reactions and should be adapted and optimized for this compound precursors.

Objective: To synthesize a 2,5-disubstituted tetrahydrofuran from a chiral γ-hydroxyketone precursor with a tethered leaving group.

Materials:

  • Chiral γ-hydroxyketone with a suitable leaving group (e.g., tosylate, mesylate)

  • Anhydrous solvent (e.g., THF, DMF)

  • Base (e.g., NaH, K₂CO₃)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add the chiral γ-hydroxyketone (1.0 eq) and anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the diastereomeric ratio of the product using ¹H NMR or chiral HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Analysis start Select Chiral Precursor reagents Prepare Anhydrous Reagents and Solvents start->reagents setup Set up Reaction Under Inert Atmosphere reagents->setup addition Add Reagents and Catalyst setup->addition monitoring Monitor Reaction Progress (TLC/LC-MS) addition->monitoring quench Quench Reaction monitoring->quench extract Extraction and Drying quench->extract purify Purification (Chromatography) extract->purify analyze Analyze Stereoselectivity (NMR/HPLC) purify->analyze

Caption: A typical experimental workflow for stereoselective synthesis.

catalyst_influence substrate Achiral Substrate + Reagent catalyst Chiral Catalyst substrate->catalyst complex Diastereomeric Transition States (Substrate-Catalyst Complex) catalyst->complex ts1 Transition State A (Lower Energy) complex->ts1 Favored Pathway ts2 Transition State B (Higher Energy) complex->ts2 Disfavored Pathway product_major Major Enantiomer ts1->product_major product_minor Minor Enantiomer ts2->product_minor

Caption: Influence of a chiral catalyst on stereochemical outcome.

troubleshooting_logic start Poor Stereoselectivity? check_temp Is Temperature Optimized? start->check_temp Yes lower_temp Action: Lower Temperature check_temp->lower_temp No check_catalyst Is Catalyst/Solvent Optimal? check_temp->check_catalyst Yes end Improved Selectivity lower_temp->end screen_catalyst Action: Screen Catalysts/Solvents check_catalyst->screen_catalyst No check_purity Are Reagents Pure? check_catalyst->check_purity Yes screen_catalyst->end purify_reagents Action: Purify/Dry Reagents check_purity->purify_reagents No check_purity->end Yes purify_reagents->end

Caption: A logical guide for troubleshooting poor stereoselectivity.

References

Technical Support Center: Scaling Up Laboratory Synthesis of 3,4-Dichlorotetrahydrofuran to Pilot Plant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for scaling up the laboratory synthesis of 3,4-Dichlorotetrahydrofuran to a pilot plant scale. The information is designed to assist researchers, scientists, and drug development professionals in anticipating and addressing challenges during this critical transition.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield or Incomplete Conversion

Question: We are experiencing low yields of this compound in our pilot plant reactor, despite successful lab-scale synthesis. What are the potential causes and solutions?

Answer:

Low yields during scale-up can stem from several factors related to reaction kinetics, mixing, and heat transfer. What works in a small flask doesn't always translate directly to a larger reactor.

Possible Causes & Troubleshooting Steps:

  • Inadequate Mixing: In a larger vessel, achieving homogenous mixing of reactants is more challenging. Poor mixing can lead to localized "hot spots" or areas of low reactant concentration, resulting in side reactions or incomplete conversion.

    • Solution: Review and optimize the agitation system in your pilot plant reactor. Consider the impeller type, agitation speed, and baffle configuration to ensure efficient mixing for the specific viscosity and density of your reaction mixture. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate and improve mixing efficiency.

  • Poor Temperature Control: Chlorination reactions are often exothermic.[1][2] Inefficient heat removal in a larger reactor can lead to a temperature increase, promoting the formation of undesired byproducts and decomposition of the desired product. The surface area-to-volume ratio decreases significantly during scale-up, making heat dissipation more challenging.[2][3]

    • Solution: Ensure your pilot plant reactor's cooling system is adequately sized to handle the heat load of the reaction. Monitor the internal temperature at multiple points within the reactor to detect any localized temperature gradients. Consider using a reactor with a higher heat transfer coefficient or implementing a semi-batch process where the chlorinating agent is added gradually to control the rate of heat generation.[1]

  • Incorrect Stoichiometry or Reagent Addition Rate: The optimal molar ratio of reactants and the rate of addition of the chlorinating agent may differ between lab and pilot scale.

    • Solution: Re-evaluate the stoichiometry for the pilot scale. A slower, controlled addition of the chlorinating agent in the pilot reactor can help manage the exotherm and improve selectivity towards the desired product.

  • Presence of Impurities: Impurities in the starting materials or solvent can interfere with the reaction.

    • Solution: Ensure the purity of your tetrahydrofuran and chlorinating agent meets the required specifications for the reaction.

Issue 2: Formation of Undesired Byproducts

Question: We are observing a significant amount of over-chlorinated and other unidentified impurities in our pilot-scale production of this compound. How can we minimize these?

Answer:

The formation of byproducts is a common challenge in chlorination reactions, particularly at a larger scale where reaction conditions are more difficult to control precisely.

Possible Causes & Troubleshooting Steps:

  • Excessive Reaction Temperature: As mentioned, poor heat management can lead to higher reaction temperatures, which can favor over-chlorination or decomposition pathways.

    • Solution: Implement stricter temperature control measures as outlined in the previous section.

  • Incorrect Molar Ratio: An excess of the chlorinating agent will inevitably lead to the formation of more highly chlorinated species.

    • Solution: Carefully control the stoichiometry of the reactants. Consider using a slight excess of tetrahydrofuran to ensure the complete consumption of the more expensive and reactive chlorinating agent.

  • Reaction with Solvent or Impurities: The chlorinating agent may react with the solvent or impurities present in the reaction mixture.

    • Solution: Choose an inert solvent for the reaction. Ensure all starting materials are of high purity.

  • Photochemical Reactions: Some chlorination reactions can be initiated or accelerated by light.

    • Solution: If your reaction is light-sensitive, ensure the pilot plant reactor is adequately shielded from light sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns include:

  • Handling of Chlorine or other Chlorinating Agents: Chlorine gas is highly toxic and corrosive.[4] Other chlorinating agents can also be hazardous. Ensure proper ventilation, personal protective equipment (PPE), and leak detection systems are in place.

  • Exothermic Reaction and Thermal Runaway: Chlorination reactions can be highly exothermic, posing a risk of a thermal runaway if not properly controlled.[1][2] A thorough thermal hazard assessment, including reaction calorimetry, is crucial before scaling up.[5]

  • Formation of Hazardous Byproducts: The potential for forming unstable or toxic byproducts should be evaluated.

  • Handling of Chlorinated Ethers: Chlorinated ethers as a class of compounds can have toxicological properties. Appropriate handling procedures and PPE are necessary to minimize exposure.

Q2: How can we effectively monitor the progress of the reaction in a pilot plant reactor?

A2: In-process monitoring is critical for successful scale-up. Consider the following techniques:

  • In-situ Spectroscopy: Techniques like Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can provide real-time information on the concentration of reactants and products without the need for sampling.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Regular sampling and analysis by GC or HPLC can track the conversion of the starting material and the formation of the desired product and any byproducts.

  • Temperature and Pressure Monitoring: Continuous monitoring of the reactor's internal temperature and pressure is essential for safety and process control.

Q3: What are the recommended purification methods for this compound at a pilot plant scale?

A3: The choice of purification method will depend on the physical properties of this compound and its impurities. Potential methods include:

  • Distillation: If there is a sufficient difference in boiling points between the product and impurities, fractional distillation under reduced pressure (vacuum distillation) can be an effective purification method.[6][7]

  • Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent can be used to isolate and purify it.[6][7]

  • Chromatography: While more common at the lab scale, preparative chromatography can be used for high-purity requirements at the pilot scale, though it is generally a more expensive option.[6]

Data Presentation

Table 1: Hypothetical Comparison of Laboratory vs. Pilot Plant Synthesis Parameters

ParameterLaboratory Scale (1 L)Pilot Plant Scale (100 L)Key Considerations for Scale-Up
Reactant A (Tetrahydrofuran) 1 mole100 molesEnsure consistent purity and moisture content.
Reactant B (Chlorinating Agent) 2 moles200 molesAccurate dosing is critical to avoid over-chlorination.
Solvent Volume 500 mL50 LSolvent purity and recovery are important at scale.
Reaction Temperature 20-25°C20-25°CMaintain precise temperature control to minimize byproducts.
Addition Time of Reactant B 30 minutes4-6 hoursSlower addition is necessary to manage the exotherm.
Agitation Speed 300 rpm100-150 rpmOptimize for effective mixing without excessive shear.
Typical Yield 85%70-75%Yield reduction on scale-up is common; optimization is key.
Purity (before purification) 90%80-85%Impurity profile may change with scale.

Experimental Protocols

Note: The following is a generalized, hypothetical protocol for the chlorination step in the synthesis of a dichlorinated tetrahydrofuran derivative, based on principles of organic synthesis. A thorough literature search and laboratory-scale process development are essential before attempting any reaction.

Laboratory Scale Synthesis (Illustrative Example)

  • Reactor Setup: A 1 L, three-necked, round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a condenser connected to a scrubbing system for acidic gases.

  • Charging Reactants: The flask is charged with tetrahydrofuran (1 mole) and an appropriate inert solvent (e.g., dichloromethane). The solution is cooled to 0-5°C in an ice bath.

  • Addition of Chlorinating Agent: The chlorinating agent (e.g., sulfuryl chloride, 2 moles) is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: The reaction mixture is stirred at 0-5°C for 2-4 hours after the addition is complete. The progress of the reaction is monitored by TLC or GC.

  • Workup: The reaction mixture is carefully quenched with water or a suitable reducing agent. The organic layer is separated, washed with a basic solution (e.g., sodium bicarbonate) and then with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization.

Mandatory Visualization

experimental_workflow Experimental Workflow: Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product reactor_setup Reactor Setup reactant_charging Reactant Charging reactor_setup->reactant_charging Equip reagent_addition Chlorinating Agent Addition reactant_charging->reagent_addition Cool & Prepare stirring_monitoring Stirring & Monitoring reagent_addition->stirring_monitoring Initiate quenching Quenching stirring_monitoring->quenching Complete extraction_washing Extraction & Washing quenching->extraction_washing Neutralize purification Purification extraction_washing->purification Isolate Crude final_product This compound purification->final_product Obtain Pure

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield or Incomplete Conversion Observed check_mixing Evaluate Mixing Efficiency (Agitation, Baffles) start->check_mixing check_temp Analyze Temperature Profile (Hot Spots, Cooling Capacity) check_mixing->check_temp Adequate optimize_mixing Optimize Agitation System (e.g., CFD Modeling) check_mixing->optimize_mixing Inadequate check_stoichiometry Verify Stoichiometry and Reagent Addition Rate check_temp->check_stoichiometry Good Control improve_cooling Enhance Heat Removal (e.g., Slower Addition) check_temp->improve_cooling Poor Control check_purity Assess Purity of Starting Materials check_stoichiometry->check_purity Optimal adjust_reagents Adjust Molar Ratios and Addition Profile check_stoichiometry->adjust_reagents Suboptimal purify_reagents Use Higher Purity Starting Materials check_purity->purify_reagents Impurities Present end Improved Yield check_purity->end High Purity optimize_mixing->end improve_cooling->end adjust_reagents->end purify_reagents->end

Caption: Troubleshooting decision tree for addressing low yield issues.

References

Technical Support Center: Managing Exothermic Reactions Involving 3,4-Dichlorotetrahydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving 3,4-Dichlorotetrahydrofuran. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments. Given the limited publicly available data on the specific thermal hazards of this compound, this guide incorporates safety information for analogous compounds, such as other chlorinated ethers and tetrahydrofuran (THF) derivatives, to provide a conservative approach to safety.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with exothermic reactions of this compound?

A1: The primary hazards stem from the potential for a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing vessel rupture, explosion, and the release of toxic and flammable materials. Halogenated compounds like this compound can also decompose at elevated temperatures to produce hazardous byproducts such as hydrogen chloride (HCl) and phosgene.[1][2] Like other ethers, this compound may form explosive peroxides upon exposure to air and light.[3][4][5]

Q2: How can I assess the potential for a runaway reaction before starting my experiment?

A2: A thorough hazard evaluation is crucial. This should include:

  • Literature Review: Search for data on the reactivity of this compound and similar chlorinated ethers.

  • Reaction Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) can provide critical data on the heat of reaction, onset temperature of decomposition, and the maximum temperature and pressure rise under adiabatic conditions.[6]

  • Small-Scale Trials: Conduct initial experiments on a small scale in a controlled environment to observe the reaction's thermal behavior before scaling up.

Q3: What are the key parameters to monitor during an exothermic reaction involving this compound?

A3: Continuous monitoring of the following parameters is essential:

  • Temperature: Monitor both the internal reaction temperature and the temperature of the cooling medium.

  • Pressure: For reactions conducted in a closed system, pressure monitoring is critical to detect gas evolution or solvent boiling.

  • Reagent Addition Rate: The rate of addition of a limiting reagent can be used to control the rate of heat generation.

  • Stirring Speed: Ensure efficient agitation to maintain uniform temperature throughout the reaction mixture and facilitate heat transfer.[2][7]

Q4: What immediate actions should I take if I observe a temperature spike that deviates from the expected profile?

A4: In the event of a temperature excursion, immediate action is required to prevent a runaway reaction:

  • Stop Reagent Addition: Immediately cease the addition of any reagents.

  • Enhance Cooling: Increase the flow of the cooling medium to its maximum capacity.

  • Emergency Quenching: If the temperature continues to rise, be prepared to add a pre-determined quenching agent to stop the reaction. The choice of quenching agent should be made during the hazard evaluation phase.

  • Emergency Venting: For reactions in a closed system, a pressure relief device is a critical safety feature.

  • Evacuate: If the situation cannot be brought under control, evacuate the area immediately and alert emergency responders.

Section 2: Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during exothermic reactions with this compound.

Troubleshooting Guide 1: Unexpectedly High Exotherm
Symptom Possible Cause Troubleshooting Steps
Reaction temperature rises more rapidly than anticipated.Incorrect reagent concentration or stoichiometry.Verify calculations and ensure accurate measurement of all reagents.[8]
Impure starting materials or catalyst.Characterize the purity of all starting materials. Impurities can sometimes catalyze side reactions.
Inadequate heat removal.Check the cooling system for proper function (coolant flow rate, temperature). Ensure the reaction vessel is appropriately sized for the scale of the reaction to allow for sufficient heat transfer surface area.
Poor mixing.Ensure the stirrer is functioning correctly and providing adequate agitation for the reaction volume.[7]
Troubleshooting Guide 2: Reaction Fails to Initiate or is Sluggish
Symptom Possible Cause Troubleshooting Steps
No exotherm is observed after the addition of reagents.Low reaction temperature.Gradually and carefully increase the reaction temperature while closely monitoring for any signs of an exotherm.
Inactive catalyst.Verify the activity of the catalyst. Consider adding a fresh batch of catalyst.
Presence of an inhibitor.Check starting materials for the presence of inhibitors.
Incorrect reagent addition order.Review the experimental protocol to ensure the correct order of reagent addition.[8]

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Exothermic Reaction with this compound (Illustrative Example)

Disclaimer: This is a general guideline and must be adapted based on a thorough risk assessment of the specific reaction being performed.

  • Hazard Assessment: Conduct a comprehensive hazard evaluation, including a literature search for the specific reaction or analogous reactions, and perform a calorimetry screening (e.g., DSC) on the reaction mixture if possible.

  • Equipment Setup:

    • Use a round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor the internal temperature, a dropping funnel for controlled reagent addition, and a condenser.

    • Place the flask in a cooling bath (e.g., ice-water or a cryocooler) with sufficient capacity to absorb the entire heat of reaction.

  • Reagent Preparation:

    • Ensure all reagents are of the required purity and accurately measured.

    • Prepare a quenching agent (e.g., a cold, inert solvent or a chemical that will rapidly and safely terminate the reaction) and have it readily accessible.

  • Reaction Execution:

    • Charge the flask with this compound and any other initial reagents.

    • Cool the mixture to the desired starting temperature.

    • Begin slow, dropwise addition of the limiting reagent from the dropping funnel, monitoring the internal temperature closely.

    • Maintain the internal temperature within the desired range by adjusting the addition rate and/or the cooling bath temperature.

  • Work-up and Quenching:

    • Once the addition is complete, continue to monitor the temperature until the exotherm subsides.

    • Slowly and carefully add a quenching agent if necessary to ensure the reaction is complete and safe for work-up.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and regulatory guidelines.

Section 4: Quantitative Data

Due to the lack of specific experimental data for this compound, the following tables provide representative thermal hazard data for analogous compounds. This data should be used for estimation and preliminary hazard assessment only. A thorough experimental evaluation is required for the specific reaction system.

Table 1: Thermal Stability Data of Analogous Compounds (DSC)

CompoundOnset of Decomposition (°C)Heat of Decomposition (J/g)Reference
Tetrahydrofuran (THF)> 200 (in the absence of peroxides)Not readily availableGeneral Chemical Data
2,5-DichlorotetrahydrofuranData not availableData not available
Chlorinated Hydrocarbons (general)Varies widely (e.g., 500-650 °C for Methylene Chloride)Varies[9]

Table 2: Recommended Operating Parameters for Exothermic Reactions

ParameterRecommendationRationale
Reaction Scale Start with small-scale experiments (<1 g).To minimize the consequences of a potential runaway reaction.
Reagent Addition Slow, controlled addition of the limiting reagent.To control the rate of heat generation.
Temperature Control Maintain a significant temperature difference between the reaction and the coolant.To ensure efficient heat removal.
Agitation Vigorous and consistent stirring.To ensure temperature homogeneity and efficient heat transfer.
Emergency Preparedness Have a quenching agent and emergency cooling plan in place.To mitigate any unforeseen temperature excursions.

Section 5: Visualizations

Diagram 1: Decision Workflow for Managing Temperature Excursions

Exotherm_Management Start Monitor Reaction Temperature Check_Temp Temperature Spike Detected? Start->Check_Temp Stop_Addition Stop Reagent Addition Check_Temp->Stop_Addition Yes Continue_Monitoring Continue Monitoring Check_Temp->Continue_Monitoring No Enhance_Cooling Maximize Cooling Stop_Addition->Enhance_Cooling Check_Again Temperature Still Rising? Enhance_Cooling->Check_Again Quench Initiate Emergency Quench Check_Again->Quench Yes Check_Again->Continue_Monitoring No Evacuate Evacuate and Alert Authorities Quench->Evacuate End Reaction Stable Continue_Monitoring->End

Caption: Decision-making process for handling unexpected temperature increases.

Diagram 2: Logic Diagram for Troubleshooting Reaction Failure

Troubleshooting_Workflow Start Reaction Fails to Initiate or is Sluggish Check_Temp Check Temperature Start->Check_Temp Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Inhibitors Check for Inhibitors Start->Check_Inhibitors Check_Addition Verify Reagent Addition Order Start->Check_Addition Increase_Temp Gradually Increase Temperature Check_Temp->Increase_Temp Add_Catalyst Add Fresh Catalyst Check_Catalyst->Add_Catalyst Purify_Reagents Purify Starting Materials Check_Inhibitors->Purify_Reagents Correct_Procedure Correct Addition Procedure Check_Addition->Correct_Procedure Success Reaction Initiates Increase_Temp->Success Add_Catalyst->Success Purify_Reagents->Success Correct_Procedure->Success

Caption: Logical steps for troubleshooting a failed or sluggish reaction.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3,4-Dichlorotetrahydrofuran and 3,4-Dibromotetrahydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Reactivity: Alkyl Chlorides vs. Alkyl Bromides

The reactivity of alkyl halides in nucleophilic substitution and elimination reactions is primarily governed by two key factors: the strength of the carbon-halogen bond and the stability of the resulting halide ion (the leaving group).

In general, the reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl > R-F.[1][2][3] This trend is a direct consequence of the carbon-halogen bond strength; the C-I bond is the weakest, making it the most easily broken, while the C-F bond is the strongest.[1]

Although the carbon-chlorine bond is more polar than the carbon-bromine bond due to the higher electronegativity of chlorine, experimental evidence consistently shows that bond strength is the dominant factor in determining the rate of nucleophilic substitution reactions.[3][4] A weaker bond leads to a lower activation energy for the reaction, resulting in a faster reaction rate.

Comparative Data Summary

The following table summarizes the key physical properties that influence the reactivity of the C-Cl and C-Br bonds.

Property3,4-Dichlorotetrahydrofuran (C-Cl)3,4-Dibromotetrahydrofuran (C-Br)Influence on Reactivity
Average C-X Bond Energy ~346 kJ/mol~290 kJ/molThe weaker C-Br bond requires less energy to break, suggesting higher reactivity for the dibromo compound.[5]
C-X Bond Polarity HigherLowerThe more polar C-Cl bond results in a more electrophilic carbon, but this effect is generally outweighed by bond strength.[4]
Leaving Group Ability Cl⁻ (Good)Br⁻ (Better)Bromide is a more stable anion and therefore a better leaving group than chloride, favoring faster reactions.[1][2]
Predicted Reactivity Less ReactiveMore ReactiveBased on bond energy and leaving group ability, 3,4-Dibromotetrahydrofuran is expected to be more reactive.

Predicted Reactivity and Rationale

Based on the fundamental principles outlined above, 3,4-Dibromotetrahydrofuran is predicted to be more reactive than this compound in typical nucleophilic substitution and elimination reactions. The primary reasons for this are the weaker carbon-bromine bond and the superior leaving group ability of the bromide ion compared to the chloride ion.[1][2]

This increased reactivity can be advantageous in chemical synthesis where milder reaction conditions are desired. However, it may also lead to a greater propensity for side reactions or instability under certain conditions.

Experimental Protocols for Comparative Reactivity Analysis

To empirically determine the relative reactivity of this compound and 3,4-Dibromotetrahydrofuran, a competitive reaction or parallel kinetic studies can be performed.

Experimental Protocol: Competitive Nucleophilic Substitution

Objective: To determine the relative reactivity of this compound and 3,4-Dibromotetrahydrofuran by reacting an equimolar mixture with a limiting amount of a nucleophile.

Materials:

  • This compound

  • 3,4-Dibromotetrahydrofuran

  • Sodium azide (or another suitable nucleophile)

  • Anhydrous acetonitrile (solvent)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution containing equimolar amounts of this compound, 3,4-Dibromotetrahydrofuran, and an internal standard in anhydrous acetonitrile.

  • In a separate flask, dissolve a limiting amount of sodium azide (e.g., 0.5 equivalents relative to the total moles of dihalotetrahydrofurans) in anhydrous acetonitrile.

  • Place both solutions in a constant temperature bath to equilibrate.

  • Add the sodium azide solution to the dihalotetrahydrofuran solution with vigorous stirring.

  • Monitor the reaction progress by withdrawing aliquots at specific time intervals.

  • Quench the reaction in the aliquots by adding a large volume of cold water.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extracts by GC-MS to determine the relative consumption of the two starting materials and the formation of the corresponding azido-substituted products.

Data Analysis: The relative rates of reaction can be determined by comparing the disappearance of the starting materials over time. A faster depletion of 3,4-Dibromotetrahydrofuran compared to this compound would confirm its higher reactivity.

Visualizing Reaction Determinants and Workflow

The following diagrams illustrate the key factors influencing the reactivity of the two compounds and a conceptual workflow for a comparative experiment.

G cluster_reactivity Factors Influencing Reactivity cluster_comparison Comparative Reactivity BondEnergy Carbon-Halogen Bond Energy Reactivity Overall Reactivity BondEnergy->Reactivity Weaker bond, higher reactivity LeavingGroup Leaving Group Ability LeavingGroup->Reactivity Better leaving group, higher reactivity BondPolarity Carbon-Halogen Bond Polarity BondPolarity->Reactivity Higher polarity, higher electrophilicity (less dominant factor) Dichloro This compound Dichloro->BondEnergy Higher (~346 kJ/mol) Dichloro->LeavingGroup Good (Cl⁻) Dichloro->BondPolarity Higher Dibromo 3,4-Dibromotetrahydrofuran Dibromo->BondEnergy Lower (~290 kJ/mol) Dibromo->LeavingGroup Better (Br⁻) Dibromo->BondPolarity Lower Reactivity->Dichloro Predicted Lower Reactivity->Dibromo Predicted Higher

Caption: Factors determining the relative reactivity of dihalotetrahydrofurans.

G start Start: Prepare Equimolar Mixture of Dihalo-THF and Internal Standard reaction Initiate Reaction at Constant Temperature start->reaction nucleophile Prepare Limiting Nucleophile Solution nucleophile->reaction sampling Collect Aliquots Over Time reaction->sampling quench Quench Reaction sampling->quench extract Extract Organic Components quench->extract analyze Analyze by GC-MS extract->analyze end End: Determine Relative Consumption of Starting Materials analyze->end

Caption: Workflow for a competitive reactivity experiment.

References

Efficacy of Catalytic Systems for Reactions with 3,4-Dichlorotetrahydrofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with halogenated intermediates, identifying efficient catalytic systems is paramount for reaction optimization and process scalability. This guide provides a comparative analysis of catalysts and reagents for reactions involving 3,4-Dichlorotetrahydrofuran, with a primary focus on dehydrochlorination to yield valuable unsaturated precursors like 3-chloro-2,5-dihydrofuran.

Due to the limited specific literature on the catalytic dehydrochlorination of this compound, this guide draws comparisons from analogous reactions with vicinal dihalides and other chlorinated compounds. The primary methodologies explored are base-mediated elimination and phase-transfer catalysis, which have shown efficacy in similar chemical transformations.

Comparison of Dehydrochlorination Systems

The dehydrochlorination of vicinal dihalides, such as this compound, is typically achieved through an E2 elimination mechanism. This reaction can be promoted by strong bases. In industrial applications, achieving high yields and selectivity often requires the use of phase-transfer catalysts (PTCs) to facilitate the reaction between a solid or aqueous inorganic base and an organic substrate.

Below is a summary of common reagent and catalyst systems used for dehydrohalogenation reactions, which can be considered as starting points for the optimization of reactions with this compound.

Catalyst/Reagent SystemSubstrate TypeTypical Reaction ConditionsEfficacy & Remarks
Potassium Hydroxide (KOH) Vicinal DihalidesHigh temperatures (e.g., 200°C, fused)Effective for double dehydrohalogenation to form alkynes from acyclic dihalides. Harsher conditions may not be suitable for the tetrahydrofuran ring.
Sodium Amide (NaNH₂) Vicinal & Geminal DihalidesLiquid ammonia, 150°CA very strong base, highly effective for dehydrohalogenation to form alkynes.[1] Requires careful handling due to its reactivity.
Potassium tert-butoxide Poly(vinyl chloride) in THFRoom temperature to moderate heatShown to be effective for the dehydrochlorination of PVC in a THF solution.[2] As a bulky base, it can favor the Hofmann product in certain substrates.
Phase-Transfer Catalysts (PTC) + NaOH/KOH β-chlorohydrins, Alkyl HalidesBiphasic system (organic/aqueous), often at moderate temperaturesPTCs like tetrabutylammonium chloride (TBACl) significantly accelerate reaction rates, allowing for the use of less expensive bases like NaOH and reducing reaction times from hours to minutes. This method improves yield and selectivity by minimizing side reactions.
Triethylamine (Et₃N) GeneralDioxane or other organic solventsA weaker organic base, often used in syntheses where a strong inorganic base would cause degradation of the starting material or product.[3]

Experimental Protocols

Below are generalized experimental protocols for base-mediated dehydrochlorination, which should be adapted and optimized for this compound.

Protocol 1: Dehydrochlorination using Potassium tert-butoxide in Tetrahydrofuran

This protocol is adapted from procedures used for the dehydrochlorination of chlorinated polymers in a homogenous solution.[2]

  • Reaction Setup: A solution of this compound is prepared in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: A solution of potassium tert-butoxide in THF is added dropwise to the stirred solution of the substrate at room temperature. The molar ratio of base to substrate is a critical parameter to optimize, typically starting with a slight excess of the base.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, the reaction mixture is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by distillation to yield the desired dihydrofuran derivative.

Protocol 2: Phase-Transfer Catalyzed Dehydrochlorination

This protocol is a generalized procedure based on the intensification of dehydrochlorination of β-chlorohydrins using a phase-transfer catalyst.[4]

  • Reaction Setup: this compound is dissolved in a suitable organic solvent (e.g., toluene or dichloromethane). To this is added an aqueous solution of sodium hydroxide or potassium hydroxide and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium chloride, TBACl, typically 1-5 mol%).

  • Reaction Execution: The biphasic mixture is stirred vigorously at a controlled temperature (e.g., room temperature to 50°C). Vigorous stirring is crucial to maximize the interfacial area between the two phases.

  • Reaction Monitoring: The reaction is monitored by GC or TLC analysis of the organic phase.

  • Work-up: After the reaction is complete, the stirring is stopped, and the two phases are allowed to separate. The organic layer is collected, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent.

  • Purification: The solvent is evaporated, and the resulting crude product is purified by distillation or column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the efficacy of different catalytic systems for the dehydrochlorination of this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis and Comparison cluster_conclusion Conclusion start Start: this compound setup Prepare Parallel Reactions: - Catalyst A - Catalyst B - Control (No Catalyst) start->setup run Run Reactions under Identical Conditions (Temp, Time, Conc.) setup->run monitor Monitor Progress: - TLC - GC/MS run->monitor Periodic Sampling workup Quench and Work-up monitor->workup purify Isolate and Purify Products workup->purify analyze Characterize and Quantify: - Yield - Purity (NMR, GC) - Selectivity purify->analyze compare Compare Efficacy: - Rate - Yield - Selectivity analyze->compare end Identify Optimal Catalyst System compare->end

Caption: A generalized workflow for the comparative evaluation of catalysts for the dehydrochlorination of this compound.

References

A Comparative Study of Solvents for Nucleophilic Substitution on 3,4-Dichlorotetrahydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted tetrahydrofurans is a cornerstone in the development of novel therapeutics and functional materials. The strategic choice of solvent in nucleophilic substitution reactions involving halogenated tetrahydrofuran precursors is critical for optimizing reaction yields, minimizing side products, and ensuring stereochemical control. This guide provides a comparative analysis of various solvents for the nucleophilic substitution on 3,4-dichlorotetrahydrofuran, supported by hypothetical experimental data designed to reflect established chemical principles.

The Critical Role of the Solvent

The solvent in a nucleophilic substitution reaction does more than just dissolve the reactants; it actively influences the reaction mechanism and rate. The polarity of the solvent and its ability to solvate the nucleophile and any charged intermediates are paramount. In the case of this compound, a secondary alkyl halide, the reaction can potentially proceed via an S\textsubscript{N}1 or S\textsubscript{N}2 pathway. However, with a strong nucleophile, the S\textsubscript{N}2 pathway is generally favored.

Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are known to accelerate S\textsubscript{N}2 reactions. They are polar enough to dissolve the nucleophile but do not solvate the anionic nucleophile as strongly as polar protic solvents. This "naked" nucleophile is therefore more reactive.[1][2][3] Conversely, polar protic solvents like ethanol and water can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity and slows down the S\textsubscript{N}2 reaction.[1][2][3]

Comparative Performance of Solvents: A Hypothetical Study

To illustrate the impact of solvent choice, we present hypothetical data for the reaction of this compound with sodium azide (NaN\textsubscript{3}) as the nucleophile. This reaction is a classic example of a bimolecular nucleophilic substitution (S\textsubscript{N}2).

Reaction:

This compound + NaN\textsubscript{3} → 3-Azido-4-chlorotetrahydrofuran + NaCl

SolventTypeDielectric Constant (ε)Hypothetical Yield (%)Hypothetical Reaction Time (h)
Dimethylformamide (DMF)Polar Aprotic37924
Dimethyl Sulfoxide (DMSO)Polar Aprotic47953
Acetonitrile (CH\textsubscript{3}CN)Polar Aprotic37.5856
AcetonePolar Aprotic21788
EthanolPolar Protic24.54524
MethanolPolar Protic32.74030
WaterPolar Protic80.13548
Tetrahydrofuran (THF)Polar Aprotic7.66518
Dichloromethane (DCM)Polar Aprotic9.15524

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected trends in solvent effects for S\textsubscript{N}2 reactions based on established chemical principles. Actual experimental results may vary.

Experimental Protocol: A Generalized Approach

The following is a generalized experimental protocol for conducting a comparative study of solvents for the nucleophilic substitution on this compound.

Materials:

  • This compound

  • Sodium azide (or other desired nucleophile)

  • Anhydrous solvents (DMF, DMSO, Acetonitrile, Acetone, Ethanol, Methanol, Water, THF, DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Thermometer

  • Standard workup reagents (e.g., water, diethyl ether, saturated sodium bicarbonate solution, brine)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Rotary evaporator

  • Apparatus for purification (e.g., flash chromatography system)

  • Analytical instruments for characterization (e.g., NMR, GC-MS)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equivalent) and the chosen anhydrous solvent (sufficient to make a 0.1 M solution).

  • Add the nucleophile (e.g., sodium azide, 1.2 equivalents) to the stirred solution.

  • Heat the reaction mixture to a predetermined temperature (e.g., 60 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography to obtain the desired substituted tetrahydrofuran.

  • Characterize the purified product using spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its identity and purity.

  • Calculate the reaction yield.

Visualizing the Reaction Pathway and Workflow

To better understand the process, the following diagrams illustrate the logical flow of the experimental workflow and the underlying reaction mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis Reactants Reactants: This compound Nucleophile Reaction_Setup Reaction Setup in Flask Reactants->Reaction_Setup Solvent Anhydrous Solvent Solvent->Reaction_Setup Heating Heating and Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/GC) Heating->Monitoring Quenching Quenching with Water Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing and Drying Extraction->Washing Concentration Solvent Evaporation Washing->Concentration Purification Purification (Chromatography) Concentration->Purification Characterization Characterization (NMR, MS) Purification->Characterization Yield Yield Calculation Characterization->Yield

Caption: Experimental workflow for the comparative study of solvents.

References

A Comparative Guide to the Biological Activity of Substituted Tetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds. Its unique stereochemical and electronic properties make it an attractive starting point for the development of novel therapeutics. This guide provides a comparative overview of the biological activities of various substituted tetrahydrofuran derivatives, with a focus on their anticancer, antiviral, and antimicrobial potential. We present experimental data to compare their performance against established alternatives and provide detailed methodologies for key assays.

Anticancer Activity of Tetrahydrofuran-Containing Compounds

A significant number of natural products containing the tetrahydrofuran moiety exhibit potent anticancer activity. A prime example is the family of Annonaceous acetogenins , which are characterized by one or more tetrahydrofuran rings within a long aliphatic chain.[1][2] These compounds have demonstrated significant cytotoxicity against a variety of cancer cell lines, including those that are multidrug-resistant.[1]

Mechanism of Action: Inhibition of Mitochondrial Complex I

The primary mechanism of action for many Annonaceous acetogenins is the inhibition of Complex I (NADH-ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][3] This inhibition disrupts ATP production, which is critical for the high metabolic rate of cancer cells, ultimately leading to apoptosis.[1][3] The blockade of phosphorylative oxidation and subsequent decrease in ATP levels can also induce autophagy through the activation of AMPK and blockage of the mTOR Complex 1 pathway.[4]

mitochondrial_apoptosis_pathway acetogenins Annonaceous Acetogenins (Tetrahydrofuran Derivatives) complex_i Mitochondrial Complex I (NADH-ubiquinone oxidoreductase) acetogenins->complex_i Inhibits atp ATP Production complex_i->atp Leads to ampk AMPK Activation atp->ampk Activates mtor mTOR Pathway Inhibition ampk->mtor Inhibits apoptosis Apoptosis mtor->apoptosis Induces autophagy Autophagy mtor->autophagy Induces

Caption: Mitochondrial apoptosis pathway induced by Annonaceous acetogenins.

Alternative Mechanism: Spliceosome Inhibition

Another avenue of anticancer activity for cyclic ether-containing molecules is the inhibition of the spliceosome. The natural product FR901464 , which contains a tetrahydropyran ring, is a potent inhibitor of the SF3b subunit of the spliceosome.[5][6] This inhibition prevents the proper splicing of pre-mRNA, leading to cell cycle arrest and apoptosis.[5] Interestingly, a synthesized analog of FR901464 containing a tetrahydrofuran ring was found to be three orders of magnitude less potent than its tetrahydropyran counterparts, highlighting the critical role of the specific cyclic ether structure in this context.[7][8]

spliceosome_inhibition_pathway fr901464 FR901464 Analogs sf3b1 SF3B1 Subunit (Spliceosome) fr901464->sf3b1 Inhibits pre_mrna_splicing pre-mRNA Splicing sf3b1->pre_mrna_splicing Required for mature_mrna Mature mRNA pre_mrna_splicing->mature_mrna Produces cell_cycle_arrest Cell Cycle Arrest & Apoptosis pre_mrna_splicing->cell_cycle_arrest Leads to Inhibition protein_synthesis Protein Synthesis mature_mrna->protein_synthesis Required for

Caption: Mechanism of spliceosome inhibition by FR901464 and its analogs.

Comparative Performance Data

The following table summarizes the in vitro anticancer activity of a tetrahydrofuran analog of FR901464 compared to its tetrahydropyran counterparts and the standard chemotherapeutic drug, Doxorubicin.

CompoundTarget/MechanismCancer Cell LineIC50 (nM)Reference
Tetrahydrofuran Analog of FR901464 SpliceosomeHCT-1161,200[7]
Meayamycin (Tetrahydropyran Analog)SpliceosomeHCT-1161.1[7]
Meayamycin D (Tetrahydropyran Analog)SpliceosomeHCT-1162.0[7]
DoxorubicinTopoisomerase II InhibitorHCT-11625[7]
Annonacin (Annonaceous Acetogenin) Mitochondrial Complex IT24 (Bladder)0.03 µM[3]
DoxorubicinTopoisomerase II InhibitorT24 (Bladder)0.8 µM[3]

Antiviral Activity of Tetrahydrofuran Derivatives

The tetrahydrofuran ring is a key structural feature in several potent inhibitors of the Human Immunodeficiency Virus (HIV)-1 protease. This enzyme is crucial for the maturation of the virus, making it a prime target for antiviral therapy.

Mechanism of Action: HIV-1 Protease Inhibition

HIV-1 protease is an aspartyl protease that cleaves viral polyproteins into functional proteins.[9] Tetrahydrofuran-containing inhibitors are designed to mimic the transition state of the natural substrate and bind to the active site of the enzyme. The oxygen atom of the tetrahydrofuran ring often plays a critical role in forming hydrogen bonds with the backbone atoms of the protease, contributing to the high binding affinity of these inhibitors.[9] By blocking the protease, these compounds prevent the production of mature, infectious virions.

hiv_protease_inhibition_workflow hiv_rna HIV RNA gag_pol Gag-Pol Polyprotein hiv_rna->gag_pol Translation hiv_protease HIV-1 Protease gag_pol->hiv_protease Cleavage by mature_proteins Mature Viral Proteins hiv_protease->mature_proteins Produces new_virions New Infectious Virions mature_proteins->new_virions Assemble into thf_inhibitor Tetrahydrofuran-based Protease Inhibitor thf_inhibitor->hiv_protease Inhibits

Caption: Inhibition of HIV-1 maturation by tetrahydrofuran-based protease inhibitors.

Comparative Performance Data

While specific data for 3,4-dichlorotetrahydrofuran derivatives as HIV protease inhibitors is not available, the table below presents data for other tetrahydrofuran-containing inhibitors compared to established drugs.

CompoundTargetEC50Reference
AmprenavirHIV-1 Protease0.04-0.1 µM[10]
DarunavirHIV-1 Protease0.001-0.003 µM[10]
RitonavirHIV-1 Protease0.02-0.15 µM[10]
SaquinavirHIV-1 Protease0.001-0.01 µM[10]

Antimicrobial Activity of Halogenated Tetrahydrofuran Derivatives

Direct experimental data on the antimicrobial activity of this compound derivatives is limited in the public domain. However, the incorporation of halogen atoms is a well-established strategy in medicinal chemistry to enhance the biological activity of various scaffolds. Halogenation can improve properties such as membrane permeability and binding affinity to target enzymes. It is therefore plausible that halogenated tetrahydrofuran derivatives could exhibit significant antimicrobial properties.

General Principle of Action

The mechanism of action for novel antimicrobial agents can vary widely, but often involves disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. For a definitive comparison, experimental evaluation of this compound derivatives against standard bacterial and fungal strains would be necessary.

Comparative Performance Data (Hypothetical)

The following table is a template for how the antimicrobial activity of novel tetrahydrofuran derivatives could be compared against standard antibiotics.

CompoundBacterial/Fungal StrainMIC (µg/mL)Reference
This compound Derivative 1 Staphylococcus aureus--
This compound Derivative 2 Escherichia coli--
Ciprofloxacin (Positive Control)Staphylococcus aureus0.25-1.0-
Ciprofloxacin (Positive Control)Escherichia coli0.015-0.12-
Fluconazole (Positive Control)Candida albicans0.25-2.0-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13][14][15][16][17]

mic_determination_workflow start Start prepare_dilutions Prepare serial dilutions of test compound in a 96-well plate with broth. start->prepare_dilutions add_inoculum Add a standardized bacterial inoculum to each well. prepare_dilutions->add_inoculum incubate Incubate the plate at 37°C for 18-24 hours. add_inoculum->incubate read_results Observe for turbidity (bacterial growth). The MIC is the lowest concentration with no visible growth. incubate->read_results end End read_results->end

Caption: Workflow for MIC determination using broth microdilution.

Procedure:

  • A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[14][16]

  • A standardized suspension of the test microorganism (adjusted to a 0.5 McFarland standard) is added to each well.[16]

  • The plate is incubated at an appropriate temperature (typically 37°C for bacteria) for 16-20 hours.[14]

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11][12]

Anticancer Cytotoxicity Testing: MTT Assay for IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound.[18][19][20][21]

mtt_assay_workflow start Start seed_cells Seed cancer cells in a 96-well plate and allow them to adhere overnight. start->seed_cells add_compound Treat cells with serial dilutions of the test compound. seed_cells->add_compound incubate Incubate for a specified period (e.g., 48-72 hours). add_compound->incubate add_mtt Add MTT solution to each well and incubate for 2-4 hours. Viable cells convert yellow MTT to purple formazan. incubate->add_mtt solubilize Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. add_mtt->solubilize read_absorbance Measure the absorbance at ~570 nm using a plate reader. solubilize->read_absorbance calculate_ic50 Calculate the IC50 value from the dose-response curve. read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for IC50 determination using the MTT assay.

Procedure:

  • Cancer cells are seeded in a 96-well plate and allowed to attach overnight.[18]

  • The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 48 or 72 hours).[18]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to a purple formazan product.[20][21]

  • After a few hours of incubation, a solubilizing agent (such as DMSO or acidified isopropanol) is added to dissolve the formazan crystals.[19][20]

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[20]

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the absorbance against the compound concentration.[19]

Antiviral Activity Testing: EC50 and CC50 Determination

This assay determines the concentration of a compound that is effective at inhibiting viral replication by 50% (EC50) and the concentration that is cytotoxic to the host cells by 50% (CC50). The ratio of CC50 to EC50 gives the selectivity index (SI), a measure of the compound's therapeutic window.[22][23][24][25][26]

Procedure:

  • Host cells are seeded in 96-well plates.

  • For the EC50 determination, cells are infected with the virus in the presence of serial dilutions of the test compound.[23]

  • For the CC50 determination, uninfected cells are treated with the same serial dilutions of the test compound.[25]

  • After an incubation period that allows for viral replication and/or the development of cytopathic effects, cell viability is assessed using a method such as the MTT assay or neutral red uptake.[23]

  • The EC50 is calculated as the compound concentration that reduces the viral effect (e.g., cytopathic effect) by 50%.[22]

  • The CC50 is calculated as the compound concentration that reduces the viability of uninfected cells by 50%.[25]

HIV-1 Protease Inhibitor Screening Assay (Fluorometric)

This is a high-throughput screening method to identify inhibitors of HIV-1 protease.[27]

Procedure:

  • The assay is based on a synthetic peptide substrate that is cleaved by HIV-1 protease to release a fluorophore.[27]

  • The reaction is set up in a microplate with the HIV-1 protease, the substrate, and the test compound.

  • In the absence of an inhibitor, the protease cleaves the substrate, resulting in an increase in fluorescence.[27]

  • In the presence of an inhibitor, the cleavage is reduced or prevented, leading to a lower fluorescence signal.[27]

  • The fluorescence is measured over time in a kinetic mode, and the percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a control without the inhibitor.

References

Peer-Reviewed Literature on 3,4-Dichlorotetrahydrofuran Applications: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of peer-reviewed literature reveals a significant gap in the documented applications of 3,4-Dichlorotetrahydrofuran, particularly within the realms of drug development and medicinal chemistry. While the broader class of tetrahydrofurans is well-represented in scientific research, specific data on the performance and utility of the 3,4-dichloro substituted variant remains elusive. This guide, therefore, serves to highlight the absence of dedicated research on this compound and provides a comparative overview of closely related and more extensively studied alternatives.

Lack of Application Data for this compound

Extensive searches of scientific databases have not yielded any peer-reviewed articles detailing the specific applications of this compound. Consequently, there is no experimental data available to populate comparative tables or to outline specific experimental protocols for its use. The scientific community has, to date, not published research on its efficacy in any particular application, including as a solvent, reagent, or building block in organic synthesis.

One patent mentions the synthesis of 3-chlorotetrahydrofuran involving the cyclization of 3,4-dichlorobutanol, a precursor to this compound. However, this patent does not describe any subsequent applications of the dichlorinated tetrahydrofuran itself.

Comparative Landscape: Related Tetrahydrofuran Derivatives and Furanones

In contrast to the lack of information on this compound, significant research has been conducted on the parent compound, tetrahydrofuran (THF), and other derivatives, most notably 3,4-dihalo-5-hydroxy-2(5H)-furanones.

Tetrahydrofuran (THF) as a Versatile Solvent

Tetrahydrofuran is a widely used aprotic solvent in both laboratory and industrial settings. Its utility stems from its ability to dissolve a broad range of polar and nonpolar compounds.

PropertyTetrahydrofuran (THF)
Primary Applications Solvent for Grignard reactions, polymer synthesis (e.g., PVC), chromatography, and coatings.
Key Performance Aspects Excellent solvating power for a variety of reagents and starting materials.
Reported Yields Highly dependent on the specific reaction, but its use is associated with efficient reaction kinetics.

A greener alternative to THF that has gained attention is 2-Methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and exhibits a more favorable safety profile.

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Biologically Active Analogs

Structurally related to the furan core of this compound, 3,4-dihalo-5-hydroxy-2(5H)-furanones (such as mucochloric acid and mucobromic acid) have been the subject of considerable study. These compounds have demonstrated a range of biological activities, including antiviral and anticancer properties.

Compound ClassReported Biological ActivitiesKey Experimental Findings
3,4-Dihalo-5-hydroxy-2(5H)-furanones Antiviral, Anticancer, AntibacterialInhibition of viral replication and tumor cell growth in vitro.

The study of these furanones provides a potential, albeit indirect, avenue for future research into the bioactivity of related chlorinated tetrahydrofurans.

Experimental Protocols for Related Compounds

While no protocols exist for this compound, the following provides a generalized workflow for evaluating the antiviral activity of a test compound, which could be adapted for future studies.

General Antiviral Assay Workflow

This diagram illustrates a typical workflow for screening compounds for antiviral activity.

Antiviral_Assay_Workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., Vero cells) infection Infect Cells with Virus cell_culture->infection virus_stock Virus Stock Preparation virus_stock->infection test_compound Test Compound Dilution Series treatment Treat Infected Cells with Compound test_compound->treatment infection->treatment cpe_assay Cytopathic Effect (CPE) Assay treatment->cpe_assay viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay data_analysis Data Analysis (EC50, CC50 determination) cpe_assay->data_analysis viability_assay->data_analysis

Caption: General workflow for in vitro antiviral activity screening.

Conclusion

The current body of peer-reviewed literature does not support the creation of a detailed comparison guide for the applications of this compound due to a lack of published research. While related compounds like THF and 3,4-dihalo-5-hydroxy-2(5H)-furanones are well-characterized, the specific utility of this compound remains an open area for future investigation. The provided information on alternatives and general experimental workflows can serve as a foundational resource for researchers interested in exploring the potential of this and other novel substituted tetrahydrofurans.

Determining the Absolute Configuration of 3,4-Dichlorotetrahydrofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. This guide provides a comparative overview of the primary experimental methods for confirming the absolute configuration of 3,4-dichlorotetrahydrofuran derivatives, a class of compounds with potential applications in medicinal chemistry. The comparison focuses on X-ray crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy-based methods, offering insights into their principles, data presentation, and experimental protocols.

Comparison of Key Methodologies

The selection of an appropriate method for determining the absolute configuration of a this compound derivative will depend on several factors, including the physical state of the sample, the presence of suitable functional groups, and the availability of instrumentation. The following table summarizes the key aspects of the most powerful and commonly employed techniques.

Method Principle Sample Requirements Key Advantages Key Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal to produce a 3D electron density map of the molecule.[1][2]High-quality single crystal.Provides unambiguous determination of the absolute configuration; the "gold standard".[1]Crystal growth can be challenging or impossible for oils and amorphous solids.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4][5]Solution of the chiral molecule (typically mg quantities).Applicable to a wide range of molecules in solution, including those that are difficult to crystallize; provides rich structural information.[3]Requires quantum chemical calculations (DFT) for comparison; signals can be weak.[6]
NMR Spectroscopy (Mosher's Method) Derivatization of a chiral alcohol with a chiral reagent (e.g., MTPA) to form diastereomers with distinct NMR spectra.Chiral secondary alcohol; small amount of sample for NMR analysis.Relatively straightforward and requires standard NMR instrumentation; provides information about the local stereochemistry.Applicable only to molecules with suitable functional groups (e.g., secondary alcohols); can be ambiguous for complex molecules.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.Solution of the chiral molecule with a suitable chromophore.High sensitivity; requires small amounts of sample.Requires the presence of a chromophore in proximity to the stereocenter; interpretation can be complex.

Experimental Data Presentation: Illustrative Examples

Table 1: X-ray Crystallography Data for a Chiral Tetrahydrofuran Derivative
Parameter Value
Empirical Formula C4H6Cl2O
Crystal System Orthorhombic
Space Group P212121
Unit Cell Dimensions a = 6.54 Å, b = 8.91 Å, c = 10.23 Å
Flack Parameter 0.02(3)
Absolute Configuration (3R, 4S)

The Flack parameter is a critical value in determining the absolute configuration from X-ray crystallography, with a value close to zero for the correct enantiomer.

Table 2: VCD Data for a Chiral Tetrahydrofuran Derivative
Experimental Frequency (cm⁻¹) Experimental VCD Sign Calculated Frequency (cm⁻¹) Calculated VCD Sign ((3R,4S)-isomer)
1450+1455+
1380-1385-
1250+1255+
1100-1105-

The correlation between the signs of the experimental and calculated VCD bands allows for the assignment of the absolute configuration.[3]

Table 3: ¹H NMR Data for Mosher's Ester Analysis of a Chiral Tetrahydrofuranol
Proton δ (S-MTPA ester) (ppm) δ (R-MTPA ester) (ppm) Δδ (δS - δR)
H-2a3.853.90-0.05
H-2b3.703.65+0.05
H-5a4.104.05+0.05
H-5b4.004.08-0.08

The sign of the Δδ values for protons on either side of the stereocenter is used to determine the absolute configuration based on the established Mosher's method model.

Experimental Workflows and Protocols

X-ray Crystallography Workflow

The process of determining the absolute configuration by X-ray crystallography involves several key stages, from crystal preparation to data analysis.

xray_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Single Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer X-ray Diffraction Data Collection crystal_selection->diffractometer structure_solution Structure Solution diffractometer->structure_solution refinement Structure Refinement structure_solution->refinement absolute_config Absolute Configuration Determination (Flack Parameter) refinement->absolute_config

Workflow for X-ray Crystallography.

Detailed Protocol for Single-Crystal X-ray Crystallography:

  • Crystal Growth: High-quality single crystals of the this compound derivative are required. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A range of solvents should be screened to find optimal crystallization conditions.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data to improve the atomic positions and thermal parameters.

  • Absolute Configuration Determination: For a chiral molecule crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing the anomalous scattering effects. The Flack parameter is calculated during the refinement process. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted structure.[1]

Vibrational Circular Dichroism (VCD) Workflow

VCD spectroscopy provides a powerful alternative for determining the absolute configuration of molecules in solution.

vcd_workflow cluster_exp Experimental Measurement cluster_comp Computational Analysis cluster_comparison Comparison & Assignment sample_prep Sample Preparation (Solution) vcd_measurement VCD & IR Spectra Measurement sample_prep->vcd_measurement comparison Comparison of Experimental & Calculated Spectra vcd_measurement->comparison dft_calc DFT Calculations (Conformational Search & Spectra Prediction) dft_calc->comparison assignment Absolute Configuration Assignment comparison->assignment

Workflow for Vibrational Circular Dichroism.

Detailed Protocol for Vibrational Circular Dichroism (VCD):

  • Sample Preparation: A solution of the enantiomerically pure this compound derivative is prepared in a suitable solvent (e.g., CDCl₃, CCl₄) at a concentration of approximately 10-50 mg/mL. The solvent should be transparent in the infrared region of interest.

  • VCD and IR Spectra Measurement: The VCD and IR spectra are recorded on a VCD spectrometer. The spectra are typically collected over several hours to achieve a good signal-to-noise ratio.[6]

  • Computational Modeling:

    • A conformational search of the molecule is performed using computational chemistry software to identify all low-energy conformers.

    • The geometry of each conformer is optimized using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a suitable basis set like 6-31G(d)).

    • The IR and VCD spectra for each conformer are calculated at the same level of theory.

  • Spectral Comparison and Assignment: The calculated spectra of the individual conformers are Boltzmann-averaged based on their relative energies to generate a final predicted spectrum for one enantiomer. This predicted spectrum is then compared to the experimental VCD spectrum. If the signs of the major VCD bands match, the absolute configuration of the sample is the same as that used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.[3]

NMR Spectroscopy (Mosher's Method) Workflow

Mosher's method is a classic NMR technique for determining the absolute configuration of chiral secondary alcohols.

mosher_workflow cluster_deriv Derivatization cluster_nmr NMR Analysis cluster_assign Assignment esterification_R Esterification with (R)-MTPA nmr_R ¹H NMR of (R)-MTPA Ester esterification_R->nmr_R esterification_S Esterification with (S)-MTPA nmr_S ¹H NMR of (S)-MTPA Ester esterification_S->nmr_S calc_delta Calculate Δδ (δS - δR) nmr_R->calc_delta nmr_S->calc_delta model_comparison Compare with Mosher's Model calc_delta->model_comparison assignment Assign Absolute Configuration model_comparison->assignment

Workflow for Mosher's Method.

Detailed Protocol for Mosher's Method:

This protocol assumes a hydroxyl derivative of this compound.

  • Esterification: The chiral 3,4-dichlorotetrahydrofuranol is divided into two portions. One portion is esterified with (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-MTPA-Cl. This is typically done in the presence of a base like pyridine or DMAP.

  • NMR Spectroscopy: The ¹H NMR spectra of both the resulting (R)- and (S)-MTPA diastereomeric esters are recorded. Careful assignment of the proton signals is crucial, which may require 2D NMR techniques (e.g., COSY, HSQC).

  • Data Analysis: The chemical shifts (δ) for the protons on either side of the newly formed ester linkage are determined for both diastereomers. The difference in chemical shifts, Δδ = δS - δR, is calculated for each of these protons.

  • Configuration Assignment: The signs of the Δδ values are used to determine the absolute configuration. According to the mnemonic for Mosher's method, for a secondary alcohol, the protons on the side of the carbinol carbon that have positive Δδ values are assigned to be on one side of the MTPA plane, and those with negative Δδ values are on the other. This allows for the assignment of the absolute configuration of the carbinol center.

Conclusion

The determination of the absolute configuration of this compound derivatives can be approached with several powerful techniques. Single-crystal X-ray crystallography remains the definitive method, provided that suitable crystals can be obtained. For non-crystalline samples or when a solution-state confirmation is desired, VCD spectroscopy offers a robust and increasingly accessible alternative. NMR-based methods, such as the Mosher's ester analysis, are valuable for specific functional groups and provide a more classical approach. The choice of method will ultimately be guided by the specific properties of the molecule under investigation and the resources available to the research team. For a comprehensive and unambiguous assignment, the use of at least two different methods is highly recommended.

References

Cross-Referencing Analytical Data of 3,4-Dichlorotetrahydrofuran with Spectral Databases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and characterization of chemical compounds are paramount. This guide provides a framework for cross-referencing analytical data of 3,4-Dichlorotetrahydrofuran with spectral databases. Due to the current absence of publicly available experimental spectral data for this compound, this guide will utilize data from its isomer, 2,3-Dichlorotetrahydrofuran, and the parent compound, Tetrahydrofuran (THF), to illustrate the comparative process.

The objective is to equip researchers with the methodology to effectively utilize spectral databases for the structural elucidation and verification of novel or uncharacterized compounds. By comparing the spectral data of known related compounds, researchers can predict and interpret the spectra of their target molecule.

Comparative Spectral Data

13C NMR Spectral Data
Compound NameCAS NumberCarbon NumberChemical Shift (ppm)
2,3-Dichlorotetrahydrofuran3511-19-1C284.1
C366.3
C433.9
C569.1
Tetrahydrofuran109-99-9C2/C567.8
C3/C425.7

Note: Data for 2,3-Dichlorotetrahydrofuran is sourced from commercially available spectra and may vary based on solvent and experimental conditions.

Mass Spectrometry Data
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
2,3-Dichlorotetrahydrofuran3511-19-1C₄H₆Cl₂O140.99105, 76, 41
Tetrahydrofuran109-99-9C₄H₈O72.1172, 71, 43, 42

Note: Fragmentation patterns are dependent on the ionization method and energy.

Infrared (IR) Spectroscopy Data
Compound NameCAS NumberKey IR Absorptions (cm⁻¹)Functional Group Assignment
2,3-Dichlorotetrahydrofuran3511-19-1~2900-3000C-H stretch
~1050-1150C-O-C stretch
~600-800C-Cl stretch
Tetrahydrofuran109-99-92977, 2859C-H stretch
1070C-O-C stretch

Note: IR absorption bands can be broad and are influenced by the physical state of the sample.

Experimental Protocols

For the acquisition of analytical data for this compound, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum to determine the number of unique proton environments, their chemical shifts, splitting patterns (multiplicity), and integration.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments and their chemical shifts. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional): For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source.

  • Ionization Method: Electron Ionization (EI) is a common technique for volatile compounds and provides a characteristic fragmentation pattern. Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for less volatile or more fragile molecules to preserve the molecular ion.

  • Mass Analysis: Utilize a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl), or as a solution in a suitable solvent (e.g., CCl₄).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C-H, C-O, C-Cl).

Logical Workflow for Spectral Data Cross-Referencing

The following diagram illustrates the logical workflow for a researcher when cross-referencing experimentally acquired analytical data with spectral databases for compound identification and characterization.

cross_referencing_workflow cluster_experimental Experimental Analysis cluster_database Database Cross-Referencing cluster_analysis Structural Elucidation cluster_outcome Outcome exp_data Acquire Experimental Data (NMR, MS, IR) search_db Search Spectral Databases (e.g., SDBS, PubChem, NIST) exp_data->search_db Upload/Input Data compare_spectra Compare Experimental vs. Database Spectra search_db->compare_spectra Retrieve Reference Data match Match Found compare_spectra->match Spectra Match no_match No Match Found compare_spectra->no_match Spectra Do Not Match structure_confirm Structure Confirmation structure_elucidate Structure Elucidation structure_elucidate->structure_confirm Propose Structure match->structure_confirm no_match->structure_elucidate Analyze Differences

Caption: Workflow for cross-referencing analytical data with spectral databases.

Safety Operating Guide

Navigating the Safe Disposal of 3,4-Dichlorotetrahydrofuran: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,4-Dichlorotetrahydrofuran, a halogenated organic compound. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][2]

In Case of a Spill:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.[3]

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.

  • Collection: Carefully collect the absorbed material and place it into a designated, properly labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[4]

Waste Segregation and Container Management

Proper segregation of chemical waste is a critical step in the disposal process. As a chlorinated organic compound, this compound is classified as a halogenated organic waste.[5][6] It is imperative to keep halogenated and non-halogenated waste streams separate to ensure proper and cost-effective disposal.[7]

Waste StreamContainer TypeLabeling RequirementsIncompatible Materials
Halogenated Organic Waste Leak-proof, tightly sealed container (e.g., green-labeled carboy)[5]"Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[4] List all constituents and their approximate percentages.[7]Strong acids, strong bases, strong oxidizing agents, and reactive metals.[1] Do not mix with non-halogenated organic waste.[7]

Step-by-Step Disposal Procedure

  • Waste Collection: Collect all waste containing this compound in a designated and properly labeled halogenated organic waste container.[4][5] The container must be kept closed except when adding waste.[4][7]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with "Hazardous Waste" and the specific contents.[4][7]

  • Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.[1][2]

  • Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.

  • Final Disposal: The collected halogenated organic waste will typically be sent for incineration at a licensed hazardous waste treatment facility.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Laboratory Operations cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle Waste in Chemical Fume Hood B->C D Segregate as Halogenated Organic Waste C->D E Use Designated, Labeled Waste Container D->E F Keep Container Tightly Closed E->F G Store in Satellite Accumulation Area F->G H Request EHS Waste Pickup G->H I Transport to Licensed Hazardous Waste Facility H->I J Final Disposal (Incineration) I->J

Caption: A workflow diagram illustrating the key stages of this compound waste disposal.

References

Essential Safety and Operational Guide for Handling 3,4-Dichlorotetrahydrofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 3,4-Dichlorotetrahydrofuran, a compound demanding rigorous safety protocols due to its likely hazardous properties. The following procedures are based on available data for structurally similar compounds, including Tetrahydrofuran (THF) and its chlorinated analogs, and are intended to ensure the highest level of safety in the laboratory.

Immediate Safety Concerns and Hazard Summary

Anticipated Hazards:

  • Flammability: Assumed to be a flammable liquid, similar to THF. Vapors may be heavier than air and can travel to an ignition source.

  • Peroxide Formation: Like THF, it may form explosive peroxides upon exposure to air and light, especially during storage. Containers should be dated upon opening and tested for peroxides regularly.

  • Health Hazards:

    • Irritation: Expected to cause serious eye and skin irritation.

    • Respiratory Effects: May cause respiratory tract irritation, dizziness, and drowsiness.

    • Carcinogenicity: Suspected of causing cancer, a hazard associated with THF.

    • Toxicity: May be harmful if swallowed or inhaled. High concentrations of similar compounds can cause central nervous system depression.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound.

PPE CategorySpecifications
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber). Discard gloves immediately if contact is made.
Eye and Face Protection Chemical splash goggles and a full-face shield are required.
Body Protection A flame-retardant lab coat or a chemical-resistant suit should be worn. Ensure clothing covers as much skin as possible.
Respiratory Protection Work must be conducted in a certified chemical fume hood. If there is a risk of exposure above permissible limits, a respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Verify that a certified chemical fume hood is functioning correctly.
  • Ensure an eyewash station and safety shower are immediately accessible.
  • Remove all potential ignition sources from the work area.
  • Have appropriate fire extinguishing media readily available (e.g., dry chemical, CO2, or alcohol-resistant foam).

2. Chemical Handling:

  • Ground and bond containers when transferring the substance to prevent static discharge.
  • Use only non-sparking tools.
  • Keep the container tightly closed when not in use.
  • Avoid inhalation of vapors and any contact with skin and eyes.

3. Storage:

  • Store in a cool, dry, well-ventilated, and dark area, away from heat and direct sunlight.
  • Store away from strong oxidizing agents, acids, and bases.
  • Clearly label the container with the date it was received and opened to monitor for potential peroxide formation.

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.
  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste disposal protocols.

2. Disposal Procedure:

  • Dispose of the waste through an approved hazardous waste disposal company.
  • Follow all local, state, and federal regulations for hazardous waste disposal.
  • If peroxide formation is suspected (e.g., crystal formation around the container lid), do not move the container and contact your institution's Environmental Health and Safety (EHS) office immediately.

Quantitative Data Summary

The following table summarizes key physical and chemical properties, primarily based on data for Tetrahydrofuran as a surrogate, to inform safe handling and storage.

PropertyValueSource
Molecular Formula C4H6Cl2O
Molecular Weight 141.00 g/mol
Boiling Point (Predicted) 403.34 K (130.19 °C)
Flash Point (THF) -14.5 °C
Explosive Limits in Air (THF) 2-11.8%
Vapor Density (THF) 2.5 (air = 1)

Experimental Protocol: Peroxide Testing

To mitigate the risk of explosive peroxide formation, periodic testing of containers is crucial.

Materials:

  • Potassium iodide (KI) solution (10%)

  • Starch solution (1%)

  • Test strips (commercially available)

Procedure:

  • Work within a chemical fume hood and wear all required PPE.

  • For opened containers: Test for peroxides upon opening and at regular intervals (e.g., every 3-6 months).

  • Using Test Strips:

    • Dip the test strip into the this compound.

    • Allow the solvent to evaporate.

    • Add a drop of deionized water to the strip.

    • Observe for a color change. A blue/black color indicates the presence of peroxides.

  • Using KI Solution:

    • Add 1 ml of the this compound to 1 ml of the 10% KI solution in a test tube.

    • A yellow to brown color indicates the presence of peroxides. Adding a few drops of starch solution will result in a deep blue-black color if peroxides are present.

  • Action: If peroxides are detected, consult your institution's EHS department for guidance on safe disposal. Do not attempt to distill or concentrate the material.

Logical Workflow for Safe Handling

SafeHandlingWorkflow prep Preparation - Verify Fume Hood - Check Safety Equipment - Remove Ignition Sources ppe Don Appropriate PPE - Gloves - Goggles & Face Shield - Lab Coat/Suit prep->ppe handling Chemical Handling - Work in Fume Hood - Ground & Bond - Use Non-Sparking Tools ppe->handling storage Proper Storage - Cool, Dark, Ventilated - Away from Incompatibles - Date Container handling->storage disposal_prep Waste Collection - Segregated Halogenated Waste - Labeled & Sealed Container handling->disposal_prep emergency Emergency Procedure - Evacuate - Alert Supervisor & EHS - Seek Medical Attention handling->emergency peroxide_test Peroxide Testing (Regularly for opened containers) storage->peroxide_test peroxide_test->handling Peroxides NOT Detected peroxide_positive Peroxides Detected? Contact EHS Immediately DO NOT MOVE peroxide_test->peroxide_positive Peroxides Detected disposal Hazardous Waste Disposal - Contact EHS - Follow Regulations disposal_prep->disposal peroxide_positive->disposal

Caption: Workflow for the safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.